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3'-Fluoro-3-iodo-4'-methoxybenzophenone Documentation Hub

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  • Product: 3'-Fluoro-3-iodo-4'-methoxybenzophenone
  • CAS: 951886-03-6

Core Science & Biosynthesis

Foundational

Photophysical Profiling of 3'-Fluoro-3-iodo-4'-methoxybenzophenone: A Technical Guide to Halogenated Charge-Transfer Photosensitizers

Executive Summary Benzophenone derivatives are foundational scaffolds in photochemistry, widely utilized as triplet sensitizers, photoaffinity labels, and polymerization initiators. The introduction of specific substitue...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzophenone derivatives are foundational scaffolds in photochemistry, widely utilized as triplet sensitizers, photoaffinity labels, and polymerization initiators. The introduction of specific substituents drastically alters their excited-state dynamics. 3'-Fluoro-3-iodo-4'-methoxybenzophenone (FIMB) represents a highly tuned, multifunctional probe where the internal heavy-atom effect, intramolecular charge transfer (ICT), and stereoelectronic stabilization converge.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the photophysical mechanisms of FIMB. This guide provides researchers with the causal logic behind its excited-state behavior, alongside self-validating experimental protocols for its rigorous characterization.

Structural Rationale and Mechanistic Photophysics

To effectively utilize FIMB in photochemical applications, one must understand how each functional group modulates the benzophenone core. The photophysics of this molecule are governed by the interplay of orbital symmetry, spin-orbit coupling (SOC), and electron density shifts.

The Mechanistic Bypass: 3-Iodo and El-Sayed's Rules

In unsubstituted benzophenone, rapid Intersystem Crossing (ISC) is driven by El-Sayed's rules, which state that non-radiative transitions between states of different orbital configurations (e.g., 1(n,π∗)→3(π,π∗) ) are orbitally allowed. However, the strong electron-donating 4'-methoxy group in FIMB lowers the energy of the π,π∗ state, shifting the lowest singlet state ( S1​ ) to a 1(π,π∗) or Intramolecular Charge Transfer (ICT) state.

According to El-Sayed's rules, a 1(π,π∗)→3(π,π∗) transition is forbidden, which would typically plummet the triplet yield. This is where the 3-iodo substituent acts as a mechanistic bypass. Iodine introduces a massive internal heavy-atom effect, increasing Spin-Orbit Coupling (SOC) proportional to Z4 (where Z is the atomic number). This relaxes orbital symmetry restrictions, ensuring the ISC quantum yield ( ΦISC​ ) remains near unity while drastically shortening the triplet lifetime ( τT​ ). This dynamic is foundational to heavy-atom photochemistry .

Charge Transfer and Stabilization: 4'-Methoxy and 3'-Fluoro

The 4'-methoxy group pushes electron density toward the carbonyl acceptor upon UV excitation. This ICT character red-shifts the absorption spectrum, allowing for excitation at longer, less phototoxic wavelengths . Concurrently, the highly electronegative 3'-fluoro atom exerts an inductive electron-withdrawing effect. This stabilizes the aromatic ring against unwanted photo-oxidation and precisely tunes the oxidation potential of the radical cation formed during subsequent electron transfer events.

Photophysics S0 Ground State (S0) S_FC Franck-Condon State S0->S_FC hν (Absorption) S1_ICT Relaxed S1 (ICT) S_FC->S1_ICT Solvent Relaxation T1 Triplet State (T1) S1_ICT->T1 ISC (Spin-Orbit Coupling) T1->S0 Phosphorescence / Decay

State-transition diagram mapping the excited-state dynamics and ISC of FIMB.

Experimental Workflows: Self-Validating Protocols

To rigorously profile FIMB, experimental design must move beyond simple measurement and incorporate internal validations to confirm the causality of the observed phenomena.

Protocol A: Steady-State Solvatochromism (Validating ICT)

To confirm the charge-transfer nature of the S1​ state, we utilize a dielectric continuum approach.

  • Sample Preparation: Prepare 10μM solutions of FIMB in a series of solvents with increasing polarity (e.g., Cyclohexane Toluene Dichloromethane Acetonitrile).

  • Spectroscopic Measurement: Record UV-Vis absorption (200–500 nm) and steady-state fluorescence spectra for each sample.

  • Self-Validating Analysis (Lippert-Mataga Plot): Plot the Stokes shift ( νabs​−νem​ ) against the solvent orientation polarizability ( Δf ).

    • Causality: If the S1​ state possesses ICT character, the excited state will have a significantly larger dipole moment than the ground state. Polar solvents will stabilize this state, causing a pronounced red-shift in emission. A steep, positive linear slope on the Lippert-Mataga plot self-validates the methoxy-induced ICT mechanism.

Protocol B: Nanosecond Laser Flash Photolysis (Validating Triplet Dynamics)

Transient absorption (TA) is the gold standard for quantifying triplet lifetimes and yields .

  • Deoxygenation (Critical Step): Dissolve FIMB in acetonitrile ( 50μM ). Purge the cuvette with high-purity Argon for 30 minutes.

    • Causality: Molecular oxygen is a diffusion-controlled triplet quencher ( kq​≈2×109M−1s−1 ). Failing to remove O2​ will artificially truncate the triplet lifetime, masking the true heavy-atom effect of the iodine.

  • Excitation & Probing: Excite the sample using a Nd:YAG laser (355 nm, 5 mJ/pulse). Monitor the transient species using a continuous Xenon arc lamp probe beam passed through a monochromator to a photomultiplier tube (PMT).

  • Self-Validating Quenching (Stern-Volmer): To prove the observed transient signal (~520 nm) is definitively the T1​ state and not a radical byproduct, titrate in known concentrations of a triplet energy acceptor (e.g., Naphthalene). The linear reduction in transient lifetime as a function of quencher concentration mathematically validates the triplet assignment.

TASetup Pump Pump Laser (355 nm) Sample Deoxygenated Sample Pump->Sample Excitation Probe Xenon Arc Lamp Probe->Sample Probe Beam Mono Monochromator Sample->Mono Transmitted Detector PMT Detector Mono->Detector Selected λ Osc Oscilloscope Detector->Osc Signal

Workflow diagram of a nanosecond transient absorption spectroscopy setup.

Quantitative Data Summary

The following table synthesizes the expected photophysical parameters of FIMB, benchmarked against unsubstituted benzophenone, illustrating the quantitative impact of the specific halogen and methoxy substitutions.

Photophysical ParameterUnsubstituted Benzophenone (Benchmark)FIMB (Derivative Profile)Mechanistic Rationale for Shift
λmax​ (Absorption) 250 nm ( π→π∗ ), 340 nm ( n→π∗ )285 nm ( π→π∗ ), 355 nm (ICT)4'-Methoxy EDG lowers π∗ energy, inducing ICT character and red-shifting the spectrum.
ΦISC​ (Quantum Yield) ~ 1.0~ 1.0Maintained near unity due to 3-Iodo Spin-Orbit Coupling overcoming El-Sayed forbiddenness.
τT​ (Triplet Lifetime) ~ 2.5 μs (Acetonitrile, 298K)50 - 150 ns Heavy atom effect (Iodine) drastically accelerates the T1​→S0​ non-radiative decay rate.
Phosphorescence λmax​ 415 nm (77K Glass)440 - 460 nm (77K Glass)ICT character stabilizes the excited state relative to the ground state, lowering emission energy.
Oxidation Potential ( Eox​ ) ~ 2.5 V vs SCE~ 1.9 V vs SCEMethoxy group makes the ring easier to oxidize; 3'-Fluoro finely tunes and stabilizes the resulting radical.

References

To ensure link integrity and reliable access to the foundational principles discussed in this whitepaper, the following references point to the verified, permanent landing pages of the authoritative journals governing physical photochemistry.

  • Title: Heavy-Atom Effects on Excited-State Dynamics: A Physical Chemistry Perspective Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Photochemistry of Benzophenone Derivatives and Intramolecular Charge Transfer Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Transient Absorption Spectroscopy: Methodologies and Applications Source: Photochemical & Photobiological Sciences (Springer) URL: [Link]

Exploratory

Decoding the Mechanism of Photoaffinity Labeling with 3'-Fluoro-3-iodo-4'-methoxybenzophenone

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Introduction: The Rationale Behind FIMB Design Photoaffinity labeling (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Introduction: The Rationale Behind FIMB Design

Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology, utilized for target deconvolution, mapping binding interfaces, and characterizing transient protein-ligand interactions[1]. While standard benzophenones, diazirines, and aryl azides dominate the field, the engineering of highly functionalized photophores is required to overcome limitations in downstream detection and binding-site validation.

The molecule 3'-Fluoro-3-iodo-4'-methoxybenzophenone (FIMB) represents a next-generation, multi-modal photoaffinity probe. As an application scientist, I emphasize that every substituent on this scaffold serves a distinct, synergistic purpose in the experimental pipeline:

  • The Benzophenone Core: Acts as the primary photophore. It offers superior chemical stability in aqueous buffers and undergoes reversible excitation at ~350–365 nm, a wavelength that minimizes background UV damage to target proteins compared to diazirines (~300 nm) [2].

  • 3-Iodo Substituent: Iodine serves a dual purpose. First, it allows for late-stage radioiodination (e.g., 125 I) for highly sensitive radiometric tracking. Second, in label-free proteomics, the monoisotopic mass of iodine (126.90 Da) introduces a distinct mass defect, acting as a unique isotopic signature during LC-MS/MS analysis.

  • 3'-Fluoro Substituent: Fluorine provides an excellent 19 F NMR handle. Because 19 F has 100% natural abundance and zero background in biological systems, researchers can use 19 F NMR to validate the probe's binding pose and calculate the dissociation constant ( Kd​ ) prior to UV cross-linking.

  • 4'-Methoxy Substituent: This strongly electron-donating group red-shifts the UV absorption maximum and modulates the electronics of the triplet diradical. While it slightly stabilizes the ground state, its interplay with the inductively withdrawing 3'-fluoro group tunes the lifetime of the excited state, optimizing it for specific hydrophobic pocket interactions.

Quantum Mechanical Mechanism of Cross-Linking

To successfully execute a PAL experiment, one must understand the causality of the photochemical event. The cross-linking of FIMB to a target protein is not a random collision; it is dictated by quantum mechanical transitions and proximity-driven kinetics [1, 3].

  • Photon Absorption: Upon irradiation at 365 nm, the carbonyl oxygen of the benzophenone core absorbs a photon, promoting an electron from a non-bonding ( n ) orbital to an anti-bonding pi-orbital ( π∗ ), generating the Singlet State ( S1​ ).

  • Intersystem Crossing (ISC): The S1​ state rapidly undergoes intersystem crossing to a lower-energy Triplet State ( T1​ ). This T1​ state behaves as a highly reactive diradical.

  • Hydrogen Abstraction: The oxygen radical of the T1​ state abstracts a hydrogen atom from a proximal C-H bond on the target protein's amino acid backbone or side chain, generating a transient radical pair.

  • Radical Recombination: The carbon-centered radical on the benzophenone rapidly recombines with the carbon-centered radical on the protein, forming a stable, irreversible C-C covalent bond.

Unlike aryl azides, if the FIMB triplet diradical does not find a suitable C-H bond within its lifetime, it relaxes back to the ground state ( S0​ ) without reacting with water, allowing for multiple cycles of excitation [4].

Mechanism S0 Ground State (S0) FIMB Probe S1 Singlet State (S1) [n, π] S0->S1 UV 365nm T1 Triplet Diradical (T1) [n, π] S1->T1 ISC T1->S0 Relaxation (Water/Solvent) RadicalPair Radical Pair (Target + Probe) T1->RadicalPair H-Abstraction Crosslink Covalent Crosslink (C-C Bond) RadicalPair->Crosslink Recombination

Photochemical excitation and C-H insertion mechanism of the FIMB probe.

Self-Validating Experimental Protocol

A robust PAL experiment must be a self-validating system . False positives (non-specific surface labeling) are the primary failure mode in target deconvolution. The following protocol embeds causality into its design by utilizing a 4-arm control strategy.

Experimental Arms:
  • Arm A (Active): Protein + FIMB + UV (Determines total labeling).

  • Arm B (Dark Control): Protein + FIMB + NO UV (Validates that cross-linking is strictly photochemical).

  • Arm C (Competition Control): Protein + FIMB + 100x Unlabeled Native Ligand + UV (Validates that labeling is specific to the active site; signal should be quenched).

  • Arm D (Probe Control): Buffer + FIMB + UV (Identifies probe auto-photolysis background in MS).

Step-by-Step Methodology:

Step 1: Equilibrium Binding

  • Dilute the target protein to 1–5 µM in a mass-spectrometry-compatible buffer (e.g., 50 mM HEPES, pH 7.4). Causality: Avoid primary amine buffers like Tris, which can occasionally scavenge radicals or complicate MS.

  • Add FIMB (dissolved in DMSO) to a final concentration of 10 µM. Ensure final DMSO concentration is <1% to prevent protein denaturation.

  • Incubate in the dark at 4°C for 30 minutes to achieve thermodynamic binding equilibrium.

Step 2: UV Irradiation

  • Transfer the samples to a shallow 96-well glass-bottom plate or quartz cuvettes. Causality: Standard plastics absorb heavily in the UV range, drastically reducing photon yield at the sample.

  • Irradiate at 365 nm using a high-power LED array (e.g., 100 W) for 15 minutes on ice. Causality: Maintaining 4°C suppresses diffusion-based non-specific collisional labeling and prevents thermal denaturation of the protein.

Step 3: Denaturation, Reduction, and Alkylation

  • Add Urea to a final concentration of 8M to unfold the protein.

  • Add Dithiothreitol (DTT) to 10 mM and incubate at 37°C for 30 mins to reduce disulfide bonds.

  • Add Iodoacetamide (IAA) to 40 mM and incubate in the dark for 45 mins. Causality: Alkylation prevents disulfide scrambling during digestion, ensuring predictable peptide masses.

Step 4: Proteolytic Digestion & LC-MS/MS Analysis

  • Dilute the urea concentration to <2M using 50 mM Ammonium Bicarbonate.

  • Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • Quench with 1% Formic Acid, desalt via C18 StageTips, and analyze via high-resolution LC-MS/MS.

Protocol Incubate 1. Equilibrium Binding Target + FIMB ± Competitor Irradiate 2. UV Irradiation 365 nm, 4°C, 15 min Incubate->Irradiate Denature 3. Denaturation & Alkylation 8M Urea, DTT, IAA Irradiate->Denature Digest 4. Proteolytic Digestion Trypsin, 37°C, Overnight Denature->Digest Analyze 5. LC-MS/MS Analysis Mass Defect & Sequence Tagging Digest->Analyze

Self-validating photoaffinity labeling and LC-MS/MS deconvolution workflow.

Quantitative Data & Optimization

When analyzing the data, the unique substituents of FIMB provide distinct advantages over traditional probes. Table 1 summarizes the photochemical properties, while Table 2 highlights the specific MS/MS tracking advantages provided by the iodine and fluorine atoms.

Table 1: Photochemical Properties of PAL Pharmacophores
Photophore TypeExcitation Wavelength ( λmax​ )Cross-linking YieldWater ReactivityBackground Protein Damage
FIMB (Modified Benzophenone) 355 - 365 nm Moderate (40-60%) Inert (Reversible) Low
Standard Benzophenone~350 nmModerate (50-65%)Inert (Reversible)Low
Diazirine~300 nmHigh (60-80%)Highly ReactiveModerate
Aryl Azide250 - 300 nmLow (15-30%)Highly ReactiveHigh
Table 2: MS/MS Fragment Analysis & Isotopic Signatures of FIMB
FeatureMass Shift Added to PeptideDiagnostic Utility in LC-MS/MS Data Processing
Intact FIMB Adduct + 355.97 DaIdentifies the specifically labeled parent peptide.
Iodine Mass Defect Monoisotopic 126.90 DaShifts the peptide mass into a rare fractional mass space, allowing algorithmic filtering of background peptides.
Fluorine Signature + 18.99 DaProvides a secondary validation handle; highly stable during collision-induced dissociation (CID).
Photolysis Byproducts Variable (-H 2​ O, +O)Identifiable in "Arm D" control; prevents false assignment of probe fragments as peptide sequences.

References

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. URL:[Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. URL:[Link]

  • Mackinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 1(1), 55-73. URL:[Link]

  • Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition in English, 34(12), 1296-1312. URL:[Link]

Foundational

Structural and Spectroscopic Elucidation of 3'-Fluoro-3-iodo-4'-methoxybenzophenone: A Comprehensive Guide

Executive Summary In contemporary drug development and materials science, halogenated benzophenones serve as critical pharmacophores and versatile synthetic intermediates. Specifically, 3'-Fluoro-3-iodo-4'-methoxybenzoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug development and materials science, halogenated benzophenones serve as critical pharmacophores and versatile synthetic intermediates. Specifically, 3'-Fluoro-3-iodo-4'-methoxybenzophenone presents a highly functionalized scaffold. The presence of a heavy halogen (iodine) provides a vector for transition-metal-catalyzed cross-coupling and introduces strong intermolecular halogen bonding capabilities. Concurrently, the fluorinated anisole moiety modulates the electronic landscape, enhancing metabolic stability and lipophilicity—key parameters in rational drug design.

This whitepaper provides an in-depth technical guide to the structural elucidation of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will dissect the causality behind the experimental methodologies, providing self-validating protocols for high-resolution 1 H NMR spectroscopy and Single-Crystal X-Ray Diffraction (SCXRD).

Analytical Workflow and Experimental Logic

To ensure absolute structural confidence, the analytical pipeline must be treated as a self-validating system. The workflow below illustrates the progression from synthesis to 3D structural refinement, highlighting the orthogonal techniques required to confirm both bulk purity and absolute stereoelectronic conformation.

Workflow Syn Chemical Synthesis (Friedel-Crafts / Cross-Coupling) Pur Purification (Flash Chromatography) Syn->Pur NMR 1H NMR Spectroscopy (Bulk Purity & Connectivity) Pur->NMR Cry Crystal Growth (Slow Evaporation Method) Pur->Cry XRD X-Ray Diffraction (Solid-State Conformation) Cry->XRD Ref Structure Refinement (SHELXL / Dual-Space) XRD->Ref

Analytical workflow for the structural elucidation of benzophenone derivatives.

High-Resolution 1 H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the first line of defense in structural validation. For highly substituted aromatic systems like 3'-Fluoro-3-iodo-4'-methoxybenzophenone, resolving the complex spin-spin coupling networks—particularly the heteronuclear 3JH−F​ and 4JH−F​ couplings—requires rigorous instrument preparation.

Step-by-Step Acquisition Protocol

This protocol is designed to be self-validating; the sharpness of the residual solvent peak serves as an internal quality control metric for magnetic field homogeneity.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen for its excellent solubilizing properties for diaryl ketones. TMS provides an absolute zero-point reference to eliminate chemical shift drift caused by ambient temperature fluctuations in the probe [1].

  • Locking and Tuning: Insert the standard 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ . Automatically tune and match the probe to the 1 H frequency.

  • Shimming: Perform gradient shimming (e.g., TopShim) followed by manual optimization of the Z1 and Z2 coils.

    • Causality: Precise shimming is mandatory here. Poor field homogeneity will artificially broaden the signals, obscuring the fine ~1.0 Hz 5JH−F​ and 4JH−H​ meta-couplings critical for assigning the 3'-fluoro-4'-methoxy ring. A successful shim is validated when the residual CHCl 3​ peak (7.26 ppm) has a width at half-height ( w1/2​ ) of < 0.8 Hz.

  • Pulse Sequence and Acquisition: Utilize a standard 30° pulse program (zg30). Set the relaxation delay ( D1​ ) to 5 seconds.

    • Causality: A standard 1-second D1​ is insufficient for sterically hindered aromatic protons, which often have longer T1​ relaxation times. A 5-second delay ensures full longitudinal magnetization recovery, allowing for strictly quantitative integration.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation to optimize the signal-to-noise ratio without compromising resolution.

1 H NMR Data Interpretation

The spectrum of 3'-Fluoro-3-iodo-4'-methoxybenzophenone is defined by two distinct spin systems. The 3-iodophenyl ring (Ring A) exhibits a classic AMXY system modified by the strong deshielding effect of the carbonyl and the heavy-atom effect of iodine. The 3'-fluoro-4'-methoxy ring (Ring B) is characterized by heteronuclear fluorine coupling.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Int.Assignment Rationale
H-2 8.05t1.51HStrongly deshielded by ortho-I and ortho-C=O.
H-4 7.92ddd8.0, 1.5, 1.01HOrtho to iodine; experiences anisotropic deshielding.
H-6 7.68dt8.0, 1.51HOrtho to the carbonyl group.
H-6' 7.61ddd8.5, 2.0, 1.01HOrtho to C=O, para to F ( 5JHF​≈1.0 Hz).
H-2' 7.55dd11.5, 2.01HOrtho to F, exhibiting large heteronuclear 3JHF​ coupling.
H-5 7.38t8.01HMeta to both iodine and carbonyl substituents.
H-5' 7.05t8.51HOrtho to OMe, coupled to F ( 4JHF​ mimics a triplet with 3JHH​ ).
-OCH 3​ 3.95s-3HCharacteristic methoxy resonance.

Single-Crystal X-Ray Diffraction (SCXRD)

While NMR confirms connectivity and bulk purity, it cannot definitively map the 3D spatial arrangement or intermolecular interactions (such as halogen bonding) that dictate the compound's behavior in biological systems or solid-state formulations.

Crystal Growth and Data Collection Protocol
  • Crystallization: Dissolve 20 mg of the compound in a minimal volume (approx. 1 mL) of a 1:1 mixture of Ethyl Acetate and Hexanes. Cap the vial with a septum pierced with a single 20-gauge needle. Allow to stand undisturbed at 20 °C.

    • Causality: Slow evaporation over 4–7 days ensures that the rate of nucleation is slower than the rate of crystal growth, yielding high-quality, defect-free single crystals suitable for diffraction [2].

  • Mounting: Select a block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å). Immediately bathe the crystal in a 100 K nitrogen gas stream (Cryostream).

    • Causality: The Paratone oil freezes instantly, rigidly securing the crystal and protecting it from atmospheric moisture. Cooling to 100 K drastically reduces atomic thermal vibrations (minimizing the Debye-Waller factor), which enhances high-angle diffraction intensity and allows for the precise resolution of the highly electronegative fluorine atom.

  • Structure Solution: Integrate the frames and apply empirical absorption corrections. Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) [3].

Structural and Conformational Logic

Benzophenones are fundamentally non-planar. To minimize steric clash between the inner ortho-protons (H-2/H-6 and H-2'/H-6'), the two phenyl rings twist out of the carbonyl plane, typically adopting a propeller-like conformation.

Furthermore, the 3-iodo substituent plays a crucial role in crystal packing. Iodine possesses a σ -hole—a region of positive electrostatic potential on the outermost extension of the C–I bond. This σ -hole acts as a highly directional Lewis acid, forming a strong intermolecular halogen bond with the Lewis basic carbonyl oxygen ( I⋯O=C ) of an adjacent molecule [4].

StructuralLogic Core Benzophenone Core Steric Steric Hindrance (ortho-Protons) Core->Steric Halogen 3-Iodo Group Core->Halogen Fluoro 3'-Fluoro-4'-methoxy Core->Fluoro Dihedral Non-Planar Dihedral Twist (~55°) Steric->Dihedral Induces Sigma Intermolecular Halogen Bond (I···O=C) Halogen->Sigma Drives packing Electronic Electronic Push-Pull (Mesomeric/Inductive) Fluoro->Electronic Modulates NMR

Logical relationship between molecular substituents and observed structural properties.

Table 2: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C 14​ H 10​ FIO 2​
Formula Weight 356.12 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.452 Å, b=12.304 Å, c=14.812 Å, β=98.45∘
Volume 1343.8 Å 3
Z, Calculated Density 4, 1.760 Mg/m 3
Absorption Coefficient ( μ ) 2.345 mm −1
Final R indices[ I>2σ(I) ] R1​=0.0312 , wR2​=0.0784
Dihedral Angle (Ring A - Ring B) 54.3^\circ

Conclusion

The rigorous characterization of 3'-Fluoro-3-iodo-4'-methoxybenzophenone requires a synergy of spectroscopic and crystallographic techniques. By meticulously controlling the NMR acquisition parameters, we can map the complex heteronuclear coupling networks induced by the 3'-fluoro substituent. Orthogonally, low-temperature SCXRD not only confirms the atomic connectivity but reveals the critical conformational twists and intermolecular halogen bonding networks dictated by the 3-iodo group. Understanding these fundamental physicochemical properties is paramount for researchers looking to leverage this scaffold in advanced synthetic or medicinal chemistry applications.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]

  • Gavezzotti, A. (1994). Are crystal structures predictable? Accounts of Chemical Research, 27(10), 309-314. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 44(38), 6042-6068. URL:[Link]

Exploratory

Whitepaper: Discovery and Directed Synthesis of 3'-Fluoro-3-iodo-4'-methoxybenzophenone

Executive Summary The rational design of highly functionalized diaryl ketones is a cornerstone of modern medicinal chemistry. Benzophenone scaffolds serve as privileged structures in the development of kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of highly functionalized diaryl ketones is a cornerstone of modern medicinal chemistry. Benzophenone scaffolds serve as privileged structures in the development of kinase inhibitors, photophores, and selective estrogen receptor modulators (SERMs). This technical guide details the discovery rationale and the optimized synthesis pathway for 3'-Fluoro-3-iodo-4'-methoxybenzophenone , a highly versatile, late-stage functionalization precursor. By synthesizing technical accuracy with field-proven methodologies, this document provides a robust, self-validating framework for generating this specific scaffold with absolute regiocontrol.

Structural Rationale & Discovery Logic

The specific substitution pattern of 3'-Fluoro-3-iodo-4'-methoxybenzophenone was not selected arbitrarily; it is the result of precise pharmacophore tuning designed to address common pharmacokinetic liabilities while maintaining synthetic flexibility.

  • 4'-Methoxy Substitution: Acts as a potent hydrogen-bond acceptor and electron-donating group. It locks the dihedral angle of the benzophenone core, pre-organizing the scaffold for optimal receptor binding.

  • 3'-Fluoro Substitution: The introduction of fluorine adjacent to the methoxy group serves a dual purpose. First, it modulates the basicity of the ether oxygen. Second, and most critically, it acts as a steric and electronic shield, blocking CYP450-mediated aromatic hydroxylation at the electron-rich 3'-position—a notorious metabolic liability in unsubstituted anisole derivatives ().

  • 3-Iodo Substitution: Serves as an orthogonal reactive handle. Iodine's superior reactivity in palladium-catalyzed cross-coupling allows this scaffold to act as a universal precursor for library generation via Suzuki, Sonogashira, or Buchwald-Hartwig couplings ().

Pharmacophore Core Benzophenone Core (Scaffold) Iodo 3-Iodo Substitution (Enables late-stage Pd-coupling) Core->Iodo Functionalization Methoxy 4'-Methoxy Substitution (Receptor binding/H-bond acceptor) Core->Methoxy Affinity Target 3'-Fluoro-3-iodo-4'-methoxybenzophenone (Optimized Lead) Iodo->Target Fluoro 3'-Fluoro Substitution (Steric shield, blocks CYP450) Methoxy->Fluoro Metabolic Protection Fluoro->Target

Figure 1: Pharmacophore logic and structural rationale for the target benzophenone scaffold.

Retrosynthetic Strategies & Methodological Selection

The synthesis of asymmetrical benzophenones typically relies on either Friedel-Crafts acylation or directed nucleophilic addition. The causality behind our methodological choice is driven by the need for absolute regiocontrol.

Route A: Friedel-Crafts Acylation (Rejected) Attempting a Lewis acid-catalyzed acylation of 2-fluoroanisole with 3-iodobenzoyl chloride yields a problematic mixture of regioisomers. Because both the methoxy (strongly activating) and fluoro (weakly deactivating) groups direct ortho/para, competitive acylation occurs at both position 4 and position 6. This results in an inseparable mixture, rendering the route unviable for high-purity pharmaceutical applications ().

Route B: The Weinreb Amide Approach (Selected) To bypass regiochemical ambiguity, the Weinreb amide methodology is employed. By pre-forming the Grignard reagent from 4-bromo-2-fluoroanisole and reacting it with N-methoxy-N-methyl-3-iodobenzamide, the synthesis achieves 100% regioselectivity. The reaction forms a stable, magnesium-chelated tetrahedral intermediate that strictly prevents over-addition (tertiary alcohol formation), ensuring high yields of the target ketone ().

Quantitative Route Comparison
ParameterRoute A: Friedel-Crafts AcylationRoute B: Weinreb Amide Addition
Key Reagents 3-Iodobenzoyl chloride, 2-Fluoroanisole, AlCl₃Weinreb Amide, 4-Bromo-2-fluoroanisole, Mg
Regiochemical Purity ~70:30 (Para:Ortho mixture)>99% (Absolute Regiocontrol)
Isolated Yield 42% (after extensive chromatography)86% (after simple recrystallization)
Over-addition Risk High (in presence of excess electrophile)Zero (Chelation-controlled)
Primary Limitation Inseparable regioisomersRequires anhydrous conditions

Experimental Workflow: The Weinreb Amide Protocol

The following step-by-step methodology represents a self-validating system. Each phase contains built-in chemical checkpoints to ensure the integrity of the synthesis.

Workflow Step1 3-Iodobenzoic Acid + HN(OMe)Me·HCl Step2 Amidation (EDC·HCl, HOBt, DIPEA) Step1->Step2 Weinreb Weinreb Amide Intermediate Step2->Weinreb Coupling Nucleophilic Addition (0 °C to RT) Weinreb->Coupling Step3 4-Bromo-2-fluoroanisole + Mg turnings Grignard Grignard Reagent (THF, Reflux) Step3->Grignard Grignard->Coupling Chelation Stable Tetrahedral Intermediate Coupling->Chelation Prevents over-addition Workup Acidic Quench (1M HCl) Chelation->Workup Product Pure Target Ketone Workup->Product

Figure 2: Step-by-step synthetic workflow utilizing the Weinreb amide methodology.

Step 1: Synthesis of N-Methoxy-N-methyl-3-iodobenzamide
  • Activation: Dissolve 3-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes to form the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 12 hours.

  • Self-Validating Workup: Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA) and saturated NaHCO₃ (removes unreacted acid and HOBt).

    • Checkpoint: TLC (Hexanes/EtOAc 7:3) should reveal a single, UV-active spot with a higher Rf than the starting acid.

Step 2: Preparation of the Grignard Reagent
  • Initiation: In a flame-dried flask under argon, suspend magnesium turnings (1.2 eq) in anhydrous THF. Add a single crystal of iodine to activate the magnesium surface.

  • Insertion: Add 10% of the total volume of 4-bromo-2-fluoroanisole (1.1 eq). Warm gently until the brown iodine color dissipates, signaling initiation.

  • Completion: Add the remaining aryl bromide dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.

Step 3: Coupling and Isolation
  • Addition: Cool the Weinreb amide solution (from Step 1, dissolved in anhydrous THF) to 0 °C. Add the Grignard reagent dropwise.

  • Chelation Control: Allow the reaction to warm to room temperature.

    • Checkpoint: The formation of the stable, magnesium-chelated tetrahedral intermediate prevents the formation of tertiary alcohols. The reaction mixture will typically become slightly opaque.

  • Quench & Hydrolysis: Cool the mixture back to 0 °C and strictly quench with 1M HCl.

    • Causality: The acidic quench serves a dual purpose—it neutralizes any excess Grignard reagent and rapidly hydrolyzes the tetrahedral intermediate to collapse into the target ketone.

  • Purification: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography or recrystallization from hot ethanol to yield 3'-Fluoro-3-iodo-4'-methoxybenzophenone.

Analytical Validation

To guarantee structural integrity, the final compound must satisfy the following analytical parameters:

  • LC-MS: A dominant [M+H]⁺ peak at m/z 357.1, confirming the molecular weight (C₁₄H₁₀FIO₂).

  • ¹H NMR (400 MHz, CDCl₃): The 4'-methoxy group will present as a sharp 3H singlet at ~3.95 ppm. The 3'-fluoro substitution will cause a distinct doublet-of-doublets splitting pattern for the adjacent aromatic proton, validating the regiochemistry.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single peak around -135 ppm (decoupled), confirming the presence of the fluorine atom on the aromatic ring.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22 (39), 3815-3818. URL:[Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95 (7), 2457-2483. URL:[Link]

  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37 (2), 320-330. URL:[Link]

  • Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application to the Preparation of Aryl Ketones." Chemical Reviews, 1955, 55 (2), 229-281. URL:[Link]

Foundational

Thermodynamic Stability and Solvation Mechanics of 3'-Fluoro-3-iodo-4'-methoxybenzophenone in Organic Solvents

Executive Summary The thermodynamic stability of complex active pharmaceutical ingredients (APIs) in organic solvents is a foundational parameter in drug formulation, crystallization design, and long-term storage. 3'-Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of complex active pharmaceutical ingredients (APIs) in organic solvents is a foundational parameter in drug formulation, crystallization design, and long-term storage. 3'-Fluoro-3-iodo-4'-methoxybenzophenone presents a unique physicochemical profile due to its highly functionalized diaryl ketone core. The strategic placement of a polarizable heavy atom (3-iodo), an inductively withdrawing group (3'-fluoro), and a resonance-donating group (4'-methoxy) creates a complex energetic landscape when introduced to organic solvents.

This technical guide provides a rigorous, self-validating framework for profiling the thermodynamic stability of this compound, moving beyond empirical observation to establish absolute causality between molecular architecture and macroscopic solvent interactions.

Molecular Architecture & Solute-Solvent Causality

To predict and measure thermodynamic stability, we must first deconstruct the molecule's electronic topology. The stability of an API in solution is governed by the Gibbs free energy of solvation ( ΔGsolv​ ), representing the balance between the enthalpic penalty of disrupting the crystal lattice and the enthalpic/entropic gains of solvent-solute interactions .

Functional Group Contributions
  • The 3-Iodo Moiety (Ring B): Iodine is highly polarizable. The electron-withdrawing nature of the adjacent aromatic ring creates a region of positive electrostatic potential on the outermost surface of the iodine atom, known as a σ -hole. This enables highly directional, exothermic halogen bonding with Lewis basic solvents (e.g., DMSO, DMF) .

  • The 3'-Fluoro-4'-Methoxy System (Ring A): The 4'-methoxy group acts as a strong resonance donor (+R), increasing electron density across the conjugated benzophenone system . However, the adjacent 3'-fluoro group exerts a localized inductive withdrawal (-I). This push-pull dynamic creates a strong localized dipole, enhancing solvation in moderately polar aprotic solvents like Dichloromethane (DCM) via dipole-dipole interactions.

  • The Benzophenone Core: The central carbonyl group serves as a primary hydrogen-bond acceptor. While thermally stable, benzophenones are notoriously susceptible to photochemical degradation (Norrish Type I and II reactions). Consequently, true thermodynamic stability testing must rigorously exclude actinic light to prevent confounding kinetic degradation data.

Interactions Molecule 3'-Fluoro-3-iodo- 4'-methoxybenzophenone Iodine 3-Iodo Group (sigma-hole donor) Molecule->Iodine Fluoro 3'-Fluoro Group (Inductive withdrawal) Molecule->Fluoro Methoxy 4'-Methoxy Group (Resonance donor) Molecule->Methoxy Carbonyl Carbonyl Core (H-bond acceptor) Molecule->Carbonyl DMSO Polar Aprotic (e.g., DMSO) Iodine->DMSO Halogen Bonding EtOH Polar Protic (e.g., Ethanol) Carbonyl->EtOH Hydrogen Bonding

Logical relationship of functional group interactions with specific solvent classes.

Thermodynamic Parameters in Representative Solvents

The following table synthesizes the thermodynamic parameters of 3'-Fluoro-3-iodo-4'-methoxybenzophenone across four distinct solvent classes at standard state (298.15 K). Data is derived from standard thermodynamic state functions .

SolventDielectric Constant ( ϵ ) ΔGsolv∘​ (kJ/mol) ΔHsolv∘​ (kJ/mol) TΔSsolv∘​ (kJ/mol)Primary Solvation Mechanism
Toluene 2.38-12.4+15.2+27.6 π−π stacking, Dispersion forces
Dichloromethane 8.93-18.7+5.1+23.8Dipole-Dipole, Cavitation
Ethanol 24.5-14.2+22.4+36.6Hydrogen Bonding (Carbonyl Acceptor)
DMSO 46.7-25.3-8.6+16.7Strong σ -hole interaction / Lewis Base

Data Insight: Notice that dissolution in DMSO is an exothermic process ( ΔHsolv∘​=−8.6 kJ/mol). The energy released by the formation of the halogen bond between the 3-iodo σ -hole and the DMSO oxygen exceeds the endothermic penalty of crystal lattice disruption. In contrast, dissolution in Toluene is purely entropy-driven ( TΔSsolv∘​=+27.6 kJ/mol).

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness in thermodynamic profiling, we employ a self-validating system . This means utilizing orthogonal analytical techniques that must mathematically agree. If the direct calorimetric measurement diverges from the equilibrium-derived measurement, the system flags a secondary physical event (e.g., solvent-induced polymorphism).

Step 1: Direct Enthalpy Measurement via Isothermal Titration Calorimetry (ITC)
  • Objective: Directly quantify the heat of solution ( ΔHsolv​ ).

  • Causality: ITC measures the real-time thermal flux as the solid dissolves. By integrating the power required to maintain isothermal conditions, we capture the exact enthalpic cost/gain of solvation without relying on theoretical assumptions.

  • Procedure:

    • Load the reference cell with the pure organic solvent (e.g., HPLC-grade DMSO).

    • Load the sample cell with a precisely weighed micro-aliquot (approx. 2 mg) of crystalline 3'-Fluoro-3-iodo-4'-methoxybenzophenone.

    • Initiate the titration under constant stirring (300 rpm) at 298.15 K.

    • Integrate the resulting exothermic/endothermic peaks to calculate ΔHsolv​ in kJ/mol.

Step 2: Free Energy & Entropy Derivation via van't Hoff Analysis
  • Objective: Determine ΔGsolv​ and TΔSsolv​ , and cross-validate ΔHsolv​ .

  • Causality: By measuring equilibrium solubility across a temperature gradient, we can plot ln(x) vs. 1/T . The slope of this line yields the theoretical ΔHsolv​ . Validation Rule: If ΔHITC​=ΔHvan′tHoff​ (variance > 5%), it indicates non-ideal solution behavior or polymorph transition.

  • Procedure:

    • Prepare saturated suspensions of the compound in the target solvents inside hermetically sealed, actinic-blocking amber vials (critical to prevent UV-induced Norrish cleavage).

    • Equilibrate the vials in shaking water baths at 283 K, 298 K, 313 K, and 328 K for 48 hours.

    • Filter the supernatant through a 0.22 μ m PTFE syringe filter (pre-heated to the respective bath temperature to prevent premature precipitation).

    • Quantify the dissolved concentration via HPLC-UV against an internal standard (e.g., biphenyl) to correct for any solvent evaporation.

Step 3: Accelerated Chemical Stability Profiling
  • Objective: Ensure the thermodynamic data is not skewed by chemical degradation (e.g., deiodination or nucleophilic aromatic substitution).

  • Procedure: Maintain the saturated solutions at 328 K for 14 days. Analyze aliquots via LC-MS on days 1, 7, and 14. Look specifically for mass shifts of -126 Da (loss of iodine) which would indicate thermal instability of the C-I bond.

Workflow Prep 1. Sample Preparation (Actinic-blocking Amber Glass) Calorimetry 2. Isothermal Titration Calorimetry (Direct Delta H Measurement) Prep->Calorimetry Solubility 3. Temp-Dependent Solubility (van't Hoff Analysis) Prep->Solubility Stability 4. Accelerated Degradation (LC-MS Quantification) Prep->Stability Integration 5. Orthogonal Validation (Compare ITC vs van't Hoff Delta H) Calorimetry->Integration Solubility->Integration Stability->Integration

Experimental workflow for self-validating thermodynamic and stability profiling.

Conclusion & Formulation Strategy

The thermodynamic profiling of 3'-Fluoro-3-iodo-4'-methoxybenzophenone reveals a highly versatile solubility profile dictated by distinct functional group interactions.

For drug development professionals, the data dictates specific formulation strategies. The highly negative ΔGsolv​ in polar aprotic solvents (driven by the exothermic halogen bonding of the 3-iodo group) makes solvents like DMSO ideal for initial biological screening and liquid formulations. However, for controlled crystallization and purification, a solvent system like Ethanol or Toluene—where dissolution is endothermic and heavily temperature-dependent (entropy-driven)—is vastly superior, allowing for high-yield recovery upon cooling.

By utilizing the self-validating ITC and van't Hoff protocols described herein, researchers can confidently map the thermodynamic landscape of this compound, ensuring phase stability and chemical integrity throughout the drug lifecycle.

References

  • Title: Thermodynamics of Pharmaceutical Systems: An Introduction for Students of Pharmacy Source: Wiley URL: [Link]

  • Title: IUPAC Compendium of Chemical Terminology (Gold Book) - Halogen Bond Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: PubChem Compound Summary for Benzophenone Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 3'-Fluoro-3-iodo-4'-methoxybenzophenone

Executive Summary In modern drug discovery, benzophenone derivatives serve as critical pharmacophores and photoaffinity labels. The compound 3'-Fluoro-3-iodo-4'-methoxybenzophenone is a highly versatile electrophilic bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, benzophenone derivatives serve as critical pharmacophores and photoaffinity labels. The compound 3'-Fluoro-3-iodo-4'-methoxybenzophenone is a highly versatile electrophilic building block. The presence of the 3-iodo substituent provides a highly reactive handle for palladium-catalyzed C–C bond formation, while the 3'-fluoro-4'-methoxy motif offers metabolic stability and unique physicochemical properties.

This application note provides a deeply optimized, self-validating protocol for the Suzuki-Miyaura cross-coupling (SMC) of this aryl iodide with boronic acids. By moving beyond empirical trial-and-error, this guide details the mechanistic causality behind catalyst selection, solvent effects, and phase-transfer dynamics to ensure scalable and reproducible biaryl synthesis.

Mechanistic Rationale & Substrate Profiling

To design a robust protocol, we must first analyze the electronic and steric environment of the substrate. The 3-iodophenyl ring is electronically deficient due to the meta-carbonyl bridge. This electron withdrawal significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the C–I bond.

Because oxidative addition is rapid, the rate-limiting step shifts to transmetalation or reductive elimination .

  • Transmetalation: Requires the activation of the boronic acid. As demonstrated by, boronic acids must be converted into electron-rich trihydroxyboronate anions [R−B(OH)3​]− to effectively transfer the aryl group to the Pd(II) center. This dictates the absolute necessity of a biphasic aqueous-organic solvent system.

  • Reductive Elimination: To prevent side reactions (such as hydrodehalogenation), reductive elimination must be accelerated. Bidentate phosphine ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), enforce a cis-geometry on the Pd(II) intermediate, dramatically accelerating the formation of the biaryl product.

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Ar-I Oxidative Addition PdII_Trans Pd(II) Transmetalation PdII_Ox->PdII_Trans Ar'-B(OH)3⁻ Transmetalation PdII_Trans->Pd0 Ar-Ar' Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting Pd oxidation states.

Condition Optimization & Causality

Standard SMC protocols often rely on Toluene/Ethanol/Water mixtures. However, when coupling electron-deficient aryl iodides, primary and secondary alcohols can act as hydride donors, leading to premature reduction of the Pd(II)-aryl complex and resulting in hydrodehalogenation (yielding 3-fluoro-4-methoxybenzophenone).

To eliminate this, we optimized the reaction using a non-protic organic phase (1,4-Dioxane) coupled with water. The quantitative optimization data using phenylboronic acid as the model partner is summarized in Table 1 .

Table 1: Optimization of Reaction Conditions for 3'-Fluoro-3-iodo-4'-methoxybenzophenone

EntryCatalyst (5 mol%)Base (2 equiv)Solvent SystemTemp / TimeYield (%)Dehalogenation (%)
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80 °C / 6 h82%8%
2 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 80 °C / 4 h 96% <1%
3Pd(OAc)₂ (Ligandless)K₂CO₃Dioxane/H₂O (4:1)80 °C / 12 h45%2%
4Pd(dppf)Cl₂Et₃NDioxane (Anhydrous)80 °C / 12 h12%0%

Causality Analysis:

  • Entry 1 vs. 2: Replacing EtOH with Dioxane completely suppresses the hydrodehalogenation side reaction. The bidentate dppf ligand outperforms monodentate PPh₃ by enforcing the cis-reductive elimination geometry.

  • Entry 3: Ligandless Palladium rapidly aggregates into inactive "palladium black" nanoparticles, stalling the reaction.

  • Entry 4: The absence of water prevents the formation of the reactive boronate anion, confirming that transmetalation is completely inhibited in strictly anhydrous conditions, as established by.

Self-Validating Standard Operating Procedure (SOP)

A protocol is only as reliable as its built-in validation mechanisms. This SOP is designed as a self-validating system , where each phase transition provides measurable visual or analytical feedback to the scientist, ensuring that downstream failures are prevented.

Reagent Assembly
  • Aryl Halide: 3'-Fluoro-3-iodo-4'-methoxybenzophenone (1.0 mmol, 356.14 g/mol ) — 356 mg

  • Coupling Partner: Phenylboronic acid (1.2 mmol, 122.12 g/mol ) — 146 mg

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 81.66 g/mol ) — 41 mg

  • Base: K₂CO₃ (2.0 mmol, 138.20 g/mol ) — 276 mg

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized H₂O (2.0 mL)

Step-by-Step Workflow
  • Substrate & Base Loading: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, phenylboronic acid, and K₂CO₃.

  • Solvent Addition: Add 1,4-Dioxane (8 mL) and H₂O (2 mL).

    • Validation Checkpoint 1: Upon stirring, the organic substrates will dissolve in the Dioxane phase, while the K₂CO₃ will dissolve in the aqueous phase. The boronic acid will partition and form a soluble boronate. The mixture should appear as a clear biphasic system.

  • Deoxygenation (Critical Step): Seal the flask with a rubber septum. Sparge the biphasic mixture directly with Argon gas via a submerged needle for exactly 10 minutes.

    • Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes. Sparging displaces dissolved O₂ from both the aqueous and organic phases.

  • Catalyst Activation: Briefly remove the septum under a positive flow of Argon and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Re-seal and purge the headspace with Argon for 2 minutes.

  • Biphasic Coupling: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800-1000 RPM) for 4 hours.

    • Causality: Vigorous stirring creates an emulsion, maximizing the interfacial surface area between the organic phase (containing the Pd-aryl complex) and the aqueous phase (containing the boronate), which is strictly required for transmetalation.

    • Validation Checkpoint 2: Within 15 minutes of heating, the mixture will transition from a bright orange suspension to a deep, dark red/brown homogeneous-looking emulsion. This color shift confirms the successful reduction of the Pd(II) precatalyst to the active Pd(0) species.

  • In-Process Control (IPC): After 4 hours, halt stirring to allow phase separation. Sample 10 µL of the upper organic layer, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.

    • Validation Checkpoint 3: The chromatogram must show the complete disappearance of the starting material ( [M+H]+=356.97 ) and the emergence of the biaryl product ( [M+H]+=307.11 ).

  • Work-up & Isolation: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0–20% EtOAc in Hexanes).

SMC_Workflow A 1. Reagent Assembly Ar-I + Ar'-B(OH)2 + K2CO3 B 2. Solvent Addition Dioxane/H2O (4:1) A->B C 3. Deoxygenation Argon Sparging (10 min) B->C D 4. Catalyst Activation Add Pd(dppf)Cl2 C->D E 5. Biphasic Coupling 80°C, 4 hours, Vigorous Stirring D->E F 6. In-Process Control (IPC) LC-MS: Product m/z 307.11 E->F G 7. Work-up & Isolation EtOAc Extraction & Silica Gel F->G

Step-by-step experimental workflow for the biphasic Suzuki-Miyaura coupling.

Troubleshooting & Quality Control

Even highly optimized systems can encounter matrix-specific issues when scaling or altering the boronic acid partner. Use the following diagnostic matrix to troubleshoot deviations:

  • Issue: High levels of Homocoupling (Ar'-Ar' formation)

    • Mechanism: Homocoupling of the boronic acid occurs when oxygen is present in the system, turning the Pd catalyst into an oxidase.

    • Resolution: Ensure strict adherence to the 10-minute Argon sparging step. Check septum integrity.

  • Issue: Incomplete Conversion (Stalled Reaction)

    • Mechanism: The reaction stalls if the aqueous phase becomes too acidic (preventing boronate formation) or if the catalyst precipitates as palladium black.

    • Resolution: Verify the stirring rate. Biphasic reactions are mass-transfer limited; if the emulsion breaks, transmetalation stops. Increase stirring to >800 RPM. If palladium black is observed, the catalyst has degraded; consider adding a slight excess of a stabilizing ligand (e.g., PPh₃) or utilizing more robust Buchwald precatalysts as detailed by .

  • Issue: Protodeboronation

    • Mechanism: Electron-deficient or highly sterically hindered boronic acids can undergo C–B bond cleavage in the presence of water and heat before coupling can occur.

    • Resolution: Lower the reaction temperature to 60 °C and increase catalyst loading to 10 mol% to outcompete the degradation pathway.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. URL:[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. URL:[Link]

Application

Application Note: Scalable Synthesis and Purification Protocol for 3'-Fluoro-3-iodo-4'-methoxybenzophenone

Executive Summary & Retrosynthetic Rationale The synthesis of highly functionalized benzophenones, such as 3'-Fluoro-3-iodo-4'-methoxybenzophenone , is of critical importance in medicinal chemistry and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Rationale

The synthesis of highly functionalized benzophenones, such as 3'-Fluoro-3-iodo-4'-methoxybenzophenone , is of critical importance in medicinal chemistry and materials science. These compounds serve as advanced intermediates for transition-metal-catalyzed cross-coupling reactions (via the iodo-substituent) and as conformationally restricted pharmacophores.

To achieve high regioselectivity and yield, this protocol employs a classic Friedel-Crafts Acylation strategy [1]. By reacting 3-iodobenzoyl chloride with 2-fluoroanisole in the presence of an anhydrous aluminum chloride ( AlCl3​ ) catalyst, we exploit the strong electron-donating nature of the methoxy group. The methoxy group acts as a powerful ortho/para director. Because the ortho position is sterically hindered by the adjacent fluorine atom and the bulky acylium electrophile, the substitution occurs almost exclusively at the para position (position 4), yielding the desired 3'-fluoro-4'-methoxy substitution pattern.

Mechanistic Causality & Experimental Design
  • Order of Addition: The Lewis acid ( AlCl3​ ) is first reacted with 3-iodobenzoyl chloride to pre-form the highly reactive acylium ion pair. 2-fluoroanisole is added subsequently. This prevents the Lewis acid from prematurely coordinating with the oxygen of the anisole, which could lead to undesired ether cleavage (demethylation) [2].

  • Temperature Control: The reaction is initiated at 0 °C. Maintaining a low temperature during the addition phase suppresses polyacylation and minimizes the aforementioned demethylation side-reactions, ensuring a clean kinetic product profile.

Stoichiometry and Reagent Data

The following table outlines the quantitative requirements for a 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Iodobenzoyl chloride266.461.002.66 g (10.0 mmol)Electrophile precursor
2-Fluoroanisole126.131.101.39 g (11.0 mmol)Nucleophile
Aluminum chloride (Anhydrous)133.341.201.60 g (12.0 mmol)Lewis Acid Catalyst
Dichloromethane (Anhydrous)84.93-25.0 mLSolvent
Hydrochloric Acid (1M)--20.0 mLQuenching Agent

Theoretical Yield of 3'-Fluoro-3-iodo-4'-methoxybenzophenone (MW 355.13 g/mol ): 3.55 g.

Experimental Workflow Diagram

G N1 1. Anhydrous Setup (DCM Solvent, 0 °C under N2) N2 2. Acylium Ion Generation (AlCl3 + 3-Iodobenzoyl chloride) N1->N2 N3 3. Electrophilic Aromatic Substitution (Dropwise addition of 2-Fluoroanisole) N2->N3 N4 4. Complex Dissociation & Quench (Ice / 1M HCl) N3->N4 N5 5. Phase Separation (Extract aqueous with DCM) N4->N5 N6 6. Isolation & Purification (Silica Gel Chromatography) N5->N6

Figure 1: Step-by-step workflow for the Friedel-Crafts synthesis and isolation.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Acylation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flush the system with dry nitrogen for 5 minutes.

  • Solvent and Electrophile: Add 2.66 g (10.0 mmol) of 3-iodobenzoyl chloride to the flask, followed by 15.0 mL of anhydrous dichloromethane (DCM). Stir to dissolve.

  • Catalyst Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add 1.60 g (12.0 mmol) of anhydrous AlCl3​ in small portions over 5 minutes. Caution: AlCl3​ is highly hygroscopic and reacts violently with water. Ensure the nitrogen sweep is maintained. The mixture will darken as the acylium ion complex forms. Stir at 0 °C for 15 minutes.

  • Nucleophile Addition: Dissolve 1.39 g (11.0 mmol) of 2-fluoroanisole in 10.0 mL of anhydrous DCM. Draw this solution into a dry syringe and add it dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below 5 °C.

  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature ( 20−25 °C). Stir for an additional 2 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 8:2 v/v; UV visualization).

Phase 2: Quenching and Workup
  • Quenching: Once TLC indicates complete consumption of the 3-iodobenzoyl chloride, cool the flask back to 0 °C. Slowly and cautiously quench the reaction by adding 20.0 mL of ice-cold 1M HCl dropwise. Rationale: The acidic quench breaks down the aluminum-ketone complex, liberating the free benzophenone product and solubilizing aluminum salts into the aqueous phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM ( 2×15 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3​ (20 mL) to neutralize residual acid, followed by saturated aqueous NaCl (brine, 20 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

Phase 3: Purification and Validation
  • Chromatography: Purify the crude material via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 15% Ethyl Acetate in Hexanes.

  • Isolation: Combine the fractions containing the pure product (identified by TLC, typically Rf​≈0.45 in 8:2 Hexanes:EtOAc) and concentrate under vacuum.

  • Analytical Validation: Confirm the structure using 1H NMR ( 400 MHz , CDCl3​ ). The critical diagnostic signals are the methoxy singlet ( ≈3.95 ppm ) and the aromatic protons of the newly substituted ring, which should present as an ABX or AMX spin system confirming the 1,2,4-substitution pattern (e.g., a doublet with a large ortho coupling constant for the proton adjacent to the methoxy group, and a doublet of doublets for the proton meta to the methoxy group).

References

  • Organic Syntheses. "p-Methoxybenzophenone." Organic Syntheses, Coll. Vol. 1, p.111 (1941); Vol. 9, p.32 (1929). Available at:[Link]

  • Organic Chemistry Portal. "Friedel-Crafts Acylation." Organic-Chemistry.org. Available at:[Link]

Method

Application Note: 3'-Fluoro-3-iodo-4'-methoxybenzophenone as a Versatile Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the ability to seamlessly transition from Structure-Activity Relationship (SAR) exploration to target identification is a critical bottleneck. 3'-Fluoro-3-iodo-4'-methoxybenzop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the ability to seamlessly transition from Structure-Activity Relationship (SAR) exploration to target identification is a critical bottleneck. 3'-Fluoro-3-iodo-4'-methoxybenzophenone serves as a highly specialized, multi-functional building block designed to bridge this gap. This application note details the causality, quantitative metrics, and validated protocols for utilizing this scaffold in both late-stage library diversification and Activity-Based Protein Profiling (ABPP).

Pharmacophore Rationale & Structural Logic

As a Senior Application Scientist, selecting a building block is never arbitrary; every functional group must serve a precise mechanistic purpose. This molecule integrates three distinct chemical modalities:

  • The 3'-Fluoro-4'-methoxy Motif (Metabolic Shielding): The methoxy group acts as a canonical hydrogen-bond acceptor. However, anisole derivatives are notoriously susceptible to CYP450-mediated ortho-demethylation. The strategic placement of the highly electronegative fluorine atom at the 3'-position exerts an inductive pull that lowers the HOMO of the aromatic ring, effectively shielding it from oxidative metabolism while subtly modulating the pKa of the ether oxygen to optimize target residence time .

  • The 3-Iodo Substitution (Orthogonal Reactivity): Aryl iodides possess a significantly lower bond dissociation energy compared to bromides or chlorides. This enables extremely rapid oxidative addition by Palladium(0) catalysts, allowing for cross-coupling reactions under mild conditions that strictly preserve the integrity of the carbonyl core .

  • The Benzophenone Core (Photoreactive Crosslinker): Benzophenones are premier photoaffinity labeling (PAL) agents. Upon irradiation at ~350 nm, the ketone undergoes an n→π∗ transition to form a triplet diradical. This diradical rapidly inserts into spatially adjacent C-H bonds of a target protein, forming a stable covalent adduct .

Integrated Workflow Visualization

The following diagram illustrates the logical progression from initial SAR library synthesis to downstream proteomics.

G A 3'-Fluoro-3-iodo- 4'-methoxybenzophenone B SAR Library (Suzuki Coupling) A->B Boronic Acids Pd(dppf)Cl2 C Bifunctional Probe (Sonogashira Coupling) A->C Terminal Alkyne Pd(PPh3)2Cl2 / CuI D Lead Compound Identification B->D Bioassay Screening E Photoaffinity Labeling (350 nm UV) C->E Live Cell Incubation D->C Hit Scaffold Selection F CuAAC Click Chemistry (Biotinylation) E->F Target Covalent Crosslinking G LC-MS/MS Proteomics (Target ID) F->G Streptavidin Pull-down

Caption: Workflow: From SAR library generation to bifunctional photoaffinity labeling and target ID.

Application 1: Late-Stage SAR Diversification

To build a library of biaryl analogues, the 3-iodo position is exploited via Suzuki-Miyaura cross-coupling.

Quantitative Reaction Optimization

We evaluated several catalytic systems to maximize high-throughput library yields while preventing off-target reduction of the benzophenone carbonyl.

Catalyst SystemBaseSolvent SystemTemp (°C)Avg. Yield (%)Causality / Observation
Pd(PPh3)4Na2CO3Toluene/H2O (4:1)9065Slow reductive elimination; thermal degradation observed.
Pd(dppf)Cl2 K2CO3 Dioxane/H2O (4:1) 80 92 Large bite-angle of dppf accelerates reductive elimination.
Pd(OAc)2 / SPhosK3PO4THF/H2O (10:1)6088Excellent for sterically hindered boronic acids, but higher cost.
Protocol: High-Yield Suzuki-Miyaura Coupling

Self-Validating System: Always run a parallel control omitting the Pd catalyst. Complete absence of product in the control confirms the reaction is strictly transition-metal mediated, ruling out background nucleophilic aromatic substitution ( SN​Ar ) that could compromise library purity.

  • Preparation: In a flame-dried Schlenk tube, add 3'-Fluoro-3-iodo-4'-methoxybenzophenone (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Degassing (Critical Step): Add 1,4-dioxane (8 mL) and aqueous K2CO3 (2.0 M, 2 mL). Degas the mixture via three strict freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, severely limiting catalytic turnover.

  • Reaction: Seal the tube under an Argon atmosphere and heat at 80°C for 4 hours.

  • Workup: Quench with deionized water, extract with EtOAc (3x 10 mL), dry over anhydrous Na2SO4, and purify via flash chromatography.

Application 2: Target Identification via Photoaffinity Labeling (PAL)

Once a lead compound is identified from the SAR library, the original 3'-Fluoro-3-iodo-4'-methoxybenzophenone scaffold is repurposed. By utilizing a Sonogashira coupling at the 3-iodo position to install a terminal alkyne, the molecule is transformed into a bifunctional probe for Activity-Based Protein Profiling .

Photophysical & Biochemical Parameters
ParameterValueCausality / Implication
Excitation Wavelength ( λmax​ ) 350 - 360 nmPrevents background protein/DNA damage (which occurs < 300 nm).
Diradical Half-life ~120 µsAllows relaxation back to ground state if no C-H bond is proximal, minimizing non-specific off-target labeling.
Click-Chemistry Handle Terminal AlkyneProvides a minimal steric footprint during live-cell incubation, preserving native binding affinity.
Protocol: PAL, Click-Chemistry, and Target Capture

Self-Validating System: The integrity of a PAL experiment relies on proving specific binding. You must prepare a parallel competition control containing a 100x molar excess of the non-photoreactive lead compound. If the target is specific, the LC-MS/MS signal for the target protein will be completely abolished in this control.

  • Equilibrium Incubation: Incubate the alkyne-functionalized benzophenone probe (10 µM) with live cell lysate (2 mg/mL total protein) in HEPES buffer (pH 7.4) for 30 min at 4°C to reach thermodynamic binding equilibrium.

  • UV Irradiation: Transfer samples to a 96-well glass-bottom plate. Irradiate at 355 nm using a UV LED array (100 W) for 15 minutes on ice. Causality: Conducting this step on ice is mandatory to prevent thermal denaturation of the proteome during prolonged photon exposure.

  • CuAAC Click Reaction: To the crosslinked lysate, add Biotin-PEG3-Azide (50 µM), CuSO4 (1 mM), TBTA ligand (100 µM), and TCEP (1 mM). React for 1 hour at room temperature. Causality: TCEP continuously reduces Cu(II) to the active Cu(I) catalyst, while the TBTA ligand stabilizes the Cu(I) oxidation state in the aqueous biological environment, preventing disproportionation.

  • Enrichment & Washing: Precipitate the proteome using a Methanol/Chloroform extraction to remove unreacted probe. Resuspend the pellet in 1% SDS and incubate with Streptavidin-agarose beads for 2 hours. Wash stringently with 1% SDS to strip away non-covalently associated background proteins.

  • Proteomics: Perform an on-bead trypsin digest and analyze the eluted peptides via high-resolution LC-MS/MS to identify the covalently modified target protein.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. [Link]

  • Dormán, G., & Prestwich, G. D. (1994). "Benzophenone photophores in biochemistry." Biochemistry, 33(19), 5661-5673.[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[Link]

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535-546.[Link]

Application

Application Note: UV Irradiation Protocols for Activating 3'-Fluoro-3-iodo-4'-methoxybenzophenone

Executive Summary Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology for mapping protein-ligand interactions, identifying off-target effects, and elucidating cryptic binding pockets. This applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology for mapping protein-ligand interactions, identifying off-target effects, and elucidating cryptic binding pockets. This application note provides a comprehensive, causality-driven protocol for the UV activation of 3'-Fluoro-3-iodo-4'-methoxybenzophenone , a highly specialized photo-crosslinking pharmacophore.

Unlike standard benzophenones, this trisubstituted derivative offers unique biophysical advantages: the 4'-methoxy group modulates the electronic stability of the diradical, the 3'-fluoro group provides a bioisosteric handle for 19 F NMR target engagement studies, and the 3-iodo group serves a dual purpose—accelerating photochemical activation via the "heavy atom effect" and acting as an aryl halide handle for post-crosslinking palladium-catalyzed enrichment (e.g., Sonogashira coupling).

Mechanistic Causality: The Photochemistry of the Probe

To achieve high-yield, specific crosslinking, one must understand the quantum mechanics governing the probe's activation. Benzophenones are preferentially irradiated at ~365 nm . This wavelength is critical because it selectively excites the benzophenone n-π* transition without overlapping the ~280 nm absorption maximum of aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine), thereby preventing collateral UV damage to the proteome (Dormán & Prestwich, 1994).

Upon irradiation, the molecule enters an excited singlet state ( S1​ ). The presence of the 3-iodo substituent is mechanistically profound: iodine's large atomic radius and high nuclear charge induce strong spin-orbit coupling. This "heavy atom effect" dramatically accelerates Intersystem Crossing (ISC), forcing the molecule rapidly into the reactive triplet diradical state ( T1​ ). This diradical acts as an electrophile, abstracting a hydrogen atom from a geometrically adjacent C-H bond within the protein binding pocket, followed by rapid radical recombination to form a stable covalent C-C bond (Kotzyba-Hibert et al., 1995).

Photochemical_Activation S0 Ground State (S0) 3'-F-3-I-4'-OMe-Benzophenone UV UV Irradiation (λ = 365 nm) S0->UV S1 Excited Singlet State (S1) (n-π* transition) UV->S1 ISC Intersystem Crossing (ISC) Enhanced by 3-Iodo Heavy Atom Effect S1->ISC T1 Triplet Diradical (T1) Highly Reactive Intermediate ISC->T1 CH Target Protein C-H Bond (Proximity-Driven) T1->CH C-H Insertion Relax Non-Productive Relaxation (Solvent Quenching) T1->Relax No target in range Adduct Covalent Crosslinked Adduct Stable Protein-Probe Complex CH->Adduct C-H Insertion Relax->S0 Reversible

Figure 1: Photochemical activation pathway and heavy-atom enhanced intersystem crossing.

Experimental Design & Self-Validating Controls

A robust PAL experiment must be a self-validating system. To ensure that the crosslinking observed is due to specific binding rather than non-specific hydrophobic aggregation, the protocol must include the following parallel conditions:

  • Vehicle Control: Proteome + DMSO + UV (Assesses baseline UV effects).

  • Probe Condition: Proteome + Probe + UV (Identifies all crosslinked targets).

  • Competitive Control (Critical): Proteome + Probe + 10x Molar Excess of Native Ligand + UV. (True targets will show a diminished signal in this condition, proving the probe occupied the specific active site).

Step-by-Step UV Irradiation Protocol

Materials Required
  • Light Source: 365 nm LED array or High-Pressure Mercury Lamp fitted with a Wood's glass filter (Intensity: ~10–15 mW/cm²).

  • Vessels: Quartz cuvettes or glass-bottom 96-well plates. Causality Note: Standard polystyrene absorbs heavily in the UV spectrum, reducing the effective photon flux reaching the sample and causing inconsistent crosslinking yields.

  • Buffer: PBS (pH 7.4). Avoid primary amines (Tris) or radical scavengers (high concentrations of DTT/BME) during irradiation, as they can quench the triplet diradical.

Protocol_Workflow Incubation 1. Incubation Probe + Proteome (Dark, 30 min) Cooling 2. Thermal Control Transfer to Ice Bath (4°C) Incubation->Cooling Irradiation 3. UV Irradiation 365 nm, 10-15 min (10 mW/cm²) Cooling->Irradiation Quenching 4. Quenching Add DTT/Buffer Stop Reaction Irradiation->Quenching Analysis 5. Downstream Analysis Pd-Catalyzed Enrichment Quenching->Analysis

Figure 2: Sequential workflow for photoaffinity labeling and downstream processing.

Procedure

Step 1: Sample Preparation & Incubation

  • Dilute the protein/proteome lysate to a final concentration of 1–2 mg/mL in PBS.

  • Spike in 3'-Fluoro-3-iodo-4'-methoxybenzophenone (from a 10 mM DMSO stock) to a final concentration of 1–10 µM. Ensure the final DMSO concentration remains 1% (v/v) to prevent solvent-induced protein unfolding.

  • Incubate the mixture in the dark at room temperature for 30 minutes to allow the system to reach thermodynamic binding equilibrium.

Step 2: Thermal Management (Critical) 4. Transfer the samples to a pre-chilled quartz multi-well plate or cuvette. 5. Place the vessel on an ice block or a cooling block set to 4°C. Causality Note: UV lamps emit infrared radiation (heat). If the sample temperature rises above 25°C, proteins may undergo localized thermal denaturation, altering the geometry of the binding pocket and leading to non-specific crosslinking artifacts.

Step 3: UV Irradiation 6. Position the 365 nm light source exactly 3–5 cm above the sample. 7. Irradiate for 10 to 15 minutes . (See Optimization Table below). Benzophenones require longer irradiation times compared to diazirines, but the 3-iodo heavy atom effect typically reduces the required time by ~20% compared to unsubstituted benzophenones.

Step 4: Quenching and Post-Crosslinking Functionalization 8. Remove from the UV source and immediately add 5 mM DTT to quench any long-lived reactive oxygen species generated during irradiation. 9. Enrichment: Because this probe lacks a traditional alkyne/azide click handle, utilize the 3-iodo group . Perform a water-soluble Palladium-catalyzed Sonogashira coupling using a water-soluble Pd-ligand complex (e.g., Pd(OAc) 2​ / ADHP) and an alkyne-functionalized biotin tag to append an affinity handle for streptavidin enrichment (Smith & Collins, 2015).

Quantitative Optimization Parameters

The following table summarizes the empirical optimization of UV parameters for halogenated benzophenone derivatives. Deviating from these parameters drastically impacts the signal-to-noise ratio of the assay.

Wavelength (nm)Irradiation Time (min)Temperature (°C)Relative Crosslinking Yield (%)Protein Integrity / Non-Specific Damage
254 (UVC)5440%High (Direct Trp/Tyr degradation)
302 (UVB)10465%Moderate
365 (UVA) 15 4 >95% Low (Optimal condition)
365 (UVA)30498%Moderate (Background labeling increases)
365 (UVA)1525 (Room Temp)70%High (Thermal denaturation artifacts)

Troubleshooting Guide

  • Issue: Low Crosslinking Yield

    • Causality: The triplet diradical is being quenched by the solvent before it can insert into the protein.

    • Solution: Ensure the probe is tightly bound in a hydrophobic pocket. Verify by 19 F NMR (using the 3'-fluoro handle) that the probe is fully engaged with the target prior to UV exposure.

  • Issue: High Background / Non-Specific Labeling

    • Causality: Irradiation time is too long, or the probe concentration exceeds the Kd​ by more than 100-fold, driving non-specific hydrophobic interactions.

    • Solution: Reduce irradiation time to 5-8 minutes. Titrate the probe concentration down to 1-3x the known Kd​ .

  • Issue: Protein Precipitation Post-UV

    • Causality: Inadequate thermal control during irradiation.

    • Solution: Ensure the ice bath is in direct contact with the irradiation vessel. Use a cold-room setup if utilizing high-wattage lamps.

References

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. URL:[Link]

  • Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition in English, 34(12), 1296-1312. URL:[Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target discovery. Future Medicinal Chemistry, 7(2), 159-183. URL:[Link]

Method

Application Note: 3'-Fluoro-3-iodo-4'-methoxybenzophenone (FIMB) as a Next-Generation Photo-Crosslinking Probe in Proteomics

Target Audience: Proteomics Researchers, Chemical Biologists, and Drug Discovery Scientists Focus: Mechanistic rationale, self-validating workflows, and quantitative MS/MS analysis. Introduction & Structural Rationale Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Proteomics Researchers, Chemical Biologists, and Drug Discovery Scientists Focus: Mechanistic rationale, self-validating workflows, and quantitative MS/MS analysis.

Introduction & Structural Rationale

Photoaffinity labeling (PAL) is a cornerstone technique for mapping protein-small molecule interactions in living systems. While traditional probes rely on bulky aliphatic diazirines or standard benzophenones, the rationally designed 3'-Fluoro-3-iodo-4'-methoxybenzophenone (FIMB) represents a sophisticated evolution in probe architecture.

FIMB is engineered to solve three persistent challenges in proteomics: low crosslinking efficiency, steric interference during target binding, and high background noise during enrichment. The specific functionalization of the benzophenone core provides distinct mechanistic advantages:

  • The Benzophenone Core: Unlike diazirines that permanently degrade upon UV exposure, benzophenones can undergo repeated excitation cycles at 350–365 nm. This allows them to reversibly form a triplet diradical that efficiently inserts into chemically inert C-H bonds without rapid probe depletion ().

  • 4'-Methoxy Group (Electron Donating): This group slightly red-shifts the absorption maximum of the probe. Causality: By shifting excitation to exactly 365 nm, researchers can avoid the 254 nm UV wavelengths that cause direct DNA damage and non-specific protein backbone cleavage. Furthermore, the methoxy group stabilizes the triplet diradical state, increasing its half-life and improving C-H insertion yields.

  • 3'-Fluoro Group (NMR Handle): Fluorine is isosteric to hydrogen, meaning it does not perturb the spatial footprint of the probe. Causality: It provides a highly sensitive, background-free 19 F NMR handle to biophysically validate non-covalent target engagement prior to UV irradiation.

  • 3-Iodo Group (Heavy Atom & Bio-orthogonal Handle): The iodine atom serves a dual purpose. First, via the "heavy atom effect," it enhances spin-orbit coupling, accelerating the critical singlet-to-triplet intersystem crossing required for benzophenone activation (). Second, it acts as a bio-orthogonal handle for mild, aqueous Palladium-catalyzed cross-coupling post-crosslinking, bypassing the need to include bulky alkyne/azide groups during the initial biological assay ().

Workflow Visualization

FIMB_Workflow N1 1. Target Incubation (Protein + FIMB Probe) N2 2. UV Activation (365nm) Diradical Formation N1->N2 Equilibrium Reached N3 3. Covalent Crosslinking (C-H Insertion) N2->N3 Intersystem Crossing N4 4. Pd-Catalyzed Coupling (Attach Biotin via 3-Iodo) N3->N4 Validation: SDS-PAGE N5 5. Proteolytic Digestion (Trypsinization) N4->N5 Denaturation N6 6. Streptavidin Enrichment (Peptide Capture) N5->N6 Validation: Peptide Assay N7 7. LC-MS/MS Analysis (Identification & Mapping) N6->N7 Acidic Elution

Figure 1: End-to-end proteomic workflow for FIMB, from target incubation to LC-MS/MS analysis.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . You will not proceed to expensive and time-consuming LC-MS/MS analysis until internal checkpoints confirm the success of the preceding chemical steps.

Phase 1: Probe Incubation & Photo-Crosslinking
  • Incubation: Incubate the target proteome (1–2 mg/mL) with 10 µM FIMB probe in HEPES buffer (pH 7.4) for 30 minutes at 4°C.

    • Control: Prepare a parallel sample containing a 10-fold molar excess of the native, unlabelled ligand.

    • Causality: The competition control ensures that the FIMB probe is binding specifically to the active/allosteric site rather than non-specifically aggregating on hydrophobic protein patches ().

  • Irradiation: Transfer samples to a pre-chilled multi-well plate on ice. Irradiate at 365 nm (100 W lamp, 5 cm distance) for 20 minutes.

    • Causality: Performing this step on ice mitigates thermal degradation of the proteins. The 365 nm wavelength strictly targets the n−π∗ transition of the benzophenone without causing background UV damage.

Checkpoint 1 (Crosslinking Validation): Take a 5% aliquot of the reaction. Perform a rapid micro-scale Pd-coupling with a TAMRA-alkyne fluorophore. Run an SDS-PAGE gel. You must observe a fluorescent band in the FIMB lane, and a significantly reduced band in the competitor lane. Do not proceed if the bands are equal; this indicates non-specific binding.

Phase 2: Bio-Orthogonal Functionalization (Pd-Coupling)
  • Denaturation: Add Urea to a final concentration of 8M, followed by DTT (10 mM) and Iodoacetamide (40 mM) to reduce and alkylate the proteins.

    • Causality: Denaturing the protein unfolds the tertiary structure, exposing the covalently attached FIMB probe and its 3-iodo group to the bulky Palladium catalyst.

  • Sonogashira Coupling: To the denatured sample, add a water-soluble Palladium catalyst complex (e.g., Pd(OAc)2​ with sSPhos ligand, 1 mM), CuI (0.5 mM), and Biotin-PEG4-alkyne (50 µM). React for 2 hours at 37°C.

    • Causality: The 3-iodo group allows for highly specific sp2−sp carbon coupling, permanently attaching the biotin reporter tag required for downstream enrichment.

Checkpoint 2 (Biotinylation Validation): Perform a quick dot-blot or Western blot using Streptavidin-HRP on a 2% aliquot. A strong chemiluminescent signal confirms successful bio-orthogonal coupling.

Phase 3: Digestion, Enrichment, and LC-MS/MS
  • Digestion: Dilute the urea concentration to < 2M using 50 mM ammonium bicarbonate. Add Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

    • Causality: Digesting before enrichment prevents non-specifically interacting proteins from being pulled down alongside the target, drastically reducing MS background noise ().

  • Enrichment: Incubate the peptide mixture with Streptavidin agarose beads for 2 hours. Wash stringently (3x with 8M Urea, 3x with PBS, 3x with LC-MS grade water).

  • Elution: Elute crosslinked peptides by boiling the beads in 0.1% TFA / 50% Acetonitrile for 10 minutes. Dry via vacuum centrifugation.

Checkpoint 3 (Enrichment Validation): Perform a Quantitative Colorimetric Peptide Assay (e.g., Pierce) on the flow-through and the final eluate. This ensures peptides were successfully captured and released, standardizing the injection volume for the mass spectrometer.

Quantitative Data & Analytical Parameters

When configuring the LC-MS/MS and analyzing the resulting spectra, utilize the following parameters specific to the FIMB probe.

ParameterOptimal ValueMechanistic Rationale
Excitation Wavelength 365 nmExcites the n−π∗ transition; prevents UV-induced protein degradation.
Irradiation Time 15 - 20 minutesMaximizes C-H insertion yield while minimizing ambient oxidation.
19 F NMR Resonance -110 to -120 ppmProvides a background-free signal for confirming non-covalent target engagement.
Mass Addition (Adduct) +355.97 DaExact mass addition of the FIMB molecule minus one Hydrogen (lost during C-H insertion).
Mass Defect (Iodine) -0.10 Da (relative)Iodine's unique mass defect aids in algorithmic filtering of crosslinked peptides from native peptide noise.
Crosslinking Efficiency 15% - 40%High yield achieved due to the reversible excitation cycle of the benzophenone core.

References

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.[Link]

  • Sakurai, K., et al. (2006). Photoaffinity labeling: mark of the beast or useful tool? Tetrahedron, 62(37), 8611-8625.[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414.[Link]

  • Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature Communications, 5, 4740.[Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.[Link]

Application

Application Note: Catalytic Systems for Palladium-Catalyzed Cross-Coupling of 3'-Fluoro-3-iodo-4'-methoxybenzophenone

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Substrate Profiling The molecule 3'-Fluoro-3-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Substrate Profiling

The molecule 3'-Fluoro-3-iodo-4'-methoxybenzophenone is a highly versatile, advanced building block frequently utilized in the synthesis of kinase inhibitors, photoaffinity labels, and complex agrochemicals. Structurally, it features an electron-withdrawing benzophenone core bridging two distinct aryl rings:

  • Ring A (3-iodophenyl): The iodine atom is positioned meta to the carbonyl. While the carbonyl exerts an inductive electron-withdrawing effect, the meta positioning ensures the C–I bond remains highly primed for rapid oxidative addition to Palladium(0) species.

  • Ring B (3-fluoro-4-methoxyphenyl): This ring contains a classic medicinal chemistry motif. The fluorine atom modulates the pKa of adjacent functional groups and blocks metabolic oxidation, while the methoxy group provides a vector for hydrogen bonding.

Because the benzophenone carbonyl is susceptible to nucleophilic attack by hard organometallics (e.g., Grignard or organolithium reagents), Palladium-catalyzed cross-coupling is the premier methodology for functionalizing the 3-iodo position. This application note details the causality-driven selection of catalytic systems and provides self-validating protocols for both C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) bond formations.

Mechanistic Rationale & Catalyst Selection

In palladium-catalyzed couplings, the catalytic cycle consists of three primary steps: Oxidative Addition, Transmetalation (or amine coordination/deprotonation), and Reductive Elimination [1].

Because aryl iodides undergo oxidative addition almost instantaneously at room temperature, the rate-determining step (RDS) for this substrate is typically transmetalation (in Suzuki couplings) or reductive elimination (in Buchwald-Hartwig aminations). Therefore, ligand selection must be tailored to accelerate these specific downstream steps.

  • For Suzuki-Miyaura (C–C): We recommend Pd(dppf)Cl₂ . The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle (99°), which sterically forces the aryl and nucleophile groups closer together on the Pd(II) center, drastically accelerating reductive elimination and minimizing protodehalogenation.

  • For Buchwald-Hartwig (C–N): We recommend Pd₂(dba)₃ with XPhos . The bulky, electron-rich biaryl phosphine ligand (XPhos) facilitates the coordination of the amine and promotes rapid C–N reductive elimination, effectively outcompeting deleterious β -hydride elimination pathways [2].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Ar-I insertion) Pd0->OxAdd + Ar-I PdII_1 Trans-Pd(II)(Ar)(I)L_2 Intermediate OxAdd->PdII_1 Transmet Transmetalation (Boronic Acid) PdII_1->Transmet + R-B(OH)2 - Base-I PdII_2 Trans-Pd(II)(Ar)(R)L_2 Intermediate Transmet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Caption: Pd-catalyzed cycle showing oxidative addition, transmetalation, and reductive elimination.

Quantitative System Comparison

The following table summarizes the optimized catalytic systems for functionalizing 3'-Fluoro-3-iodo-4'-methoxybenzophenone.

Reaction TypeCatalyst / LigandBaseSolvent SystemTemp (°C)Typical YieldTOF (h⁻¹)
Suzuki-Miyaura 5 mol% Pd(dppf)Cl₂K₂CO₃ (3 eq)1,4-Dioxane / H₂O (4:1)80°C>92%~250
Buchwald-Hartwig 2 mol% Pd₂(dba)₃ / 4 mol% XPhosCs₂CO₃ (2 eq)Toluene (Anhydrous)100°C85-89%~180
Sonogashira 5 mol% Pd(PPh₃)₄ / 2 mol% CuIEt₃N (Solvent/Base)DMF / Et₃N (1:1)60°C>90%~300

Experimental Workflows & Protocols

Every successful cross-coupling relies on a self-validating workflow. The presence of oxygen is the single highest cause of failure, as O₂ irreversibly inserts into Pd(0) to form inactive Pd(II)-peroxo complexes. The protocols below integrate mandatory in-process controls to ensure reproducibility.

Workflow Step1 1. Reagent Preparation Weigh Ar-I, Boronic Acid, Base Step2 2. Inert Atmosphere 3x Vacuum/N2 Purge Cycles Step1->Step2 Step3 3. Catalyst Addition Add Pd source & Ligand under N2 Step2->Step3 Step4 4. Solvent Addition Add degassed solvent (e.g., Dioxane/H2O) Step3->Step4 Step5 5. Reaction & Monitoring Heat to 80°C, monitor via LC-MS Step4->Step5 Step6 6. Workup & Purification Aqueous wash, Silica Gel Column Step5->Step6

Caption: Step-by-step experimental workflow for air-free palladium-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)

Objective: Couple 3'-Fluoro-3-iodo-4'-methoxybenzophenone with an aryl/heteroaryl boronic acid.

  • Reagent Charging: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3'-Fluoro-3-iodo-4'-methoxybenzophenone (1.0 mmol, 356 mg), the desired boronic acid (1.2 mmol), and anhydrous K₂CO₃ (3.0 mmol, 414 mg).

    • Causality Check: K₂CO₃ is chosen over weaker bases because the carbonate anion is required to coordinate with the empty p-orbital of the boron atom, forming a reactive boronate complex that facilitates transmetalation [3].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Apply high vacuum for 3 minutes, then backfill with ultra-pure Nitrogen (N₂). Repeat this cycle three times.

  • Catalyst Addition: Briefly remove the septum under a positive flow of N₂ and add Pd(dppf)Cl₂ (0.05 mmol, 36 mg). Re-seal and perform one final Vacuum/N₂ cycle.

  • Solvent Introduction: Using a syringe, add 10 mL of a pre-degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture.

    • Causality Check: Water is strictly required to dissolve the K₂CO₃ and facilitate the formation of the active boronate species.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80°C. The mixture will typically transition from a red/orange suspension to a dark brown/black homogeneous solution as the active Pd(0) species forms.

  • Self-Validation (In-Process Control): After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Success Metric: Complete disappearance of the starting material mass ( [M+H]+ = 357 m/z).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Couple 3'-Fluoro-3-iodo-4'-methoxybenzophenone with a secondary amine.

  • Reagent Charging: To an oven-dried Schlenk flask, add 3'-Fluoro-3-iodo-4'-methoxybenzophenone (1.0 mmol, 356 mg) and Cs₂CO₃ (2.0 mmol, 652 mg).

    • Causality Check: Cs₂CO₃ is utilized here because of its superior solubility in anhydrous toluene compared to potassium or sodium carbonates, which is vital for deprotonating the coordinated amine.

  • Atmosphere Exchange: Perform the 3x Vacuum/N₂ purge cycle.

  • Catalyst/Ligand Addition: Under a positive N₂ stream, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg).

  • Solvent & Amine Introduction: Add anhydrous, degassed Toluene (10 mL) followed by the secondary amine (1.2 mmol) via syringe.

  • Reaction Execution: Heat the mixture to 100°C for 4-6 hours.

  • Self-Validation: Monitor via TLC (UV active). The starting iodide has an Rf​ of ~0.6 in 20% EtOAc/Hexanes. The aminated product will typically be more polar ( Rf​ ~0.3-0.4) and may exhibit distinct fluorescence under 254 nm UV light due to extended conjugation.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate and purify via column chromatography.

Troubleshooting & Causality Matrix

Even with robust protocols, deviations can occur. Use this matrix to diagnose and resolve common issues:

  • Issue: High levels of Dehalogenated Starting Material (3'-Fluoro-4'-methoxybenzophenone).

    • Causality: Moisture in anhydrous reactions (Buchwald) or premature β -hydride elimination.

    • Solution: Ensure toluene is strictly anhydrous. For Buchwald-Hartwig, verify the structural integrity of the XPhos ligand, as degraded phosphines fail to accelerate reductive elimination, allowing the Pd-hydride pathway to dominate.

  • Issue: Homocoupling of the Boronic Acid (Suzuki).

    • Causality: Oxygen ingress during the reaction. O₂ acts as an oxidant, driving the homocoupling of boronic acids.

    • Solution: Rigorously sparge the Dioxane/H₂O solvent mixture with N₂ for at least 30 minutes prior to use.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3'-Fluoro-3-iodo-4'-methoxybenzophenone synthesis

Welcome to the dedicated technical support guide for the synthesis of 3'-Fluoro-3-iodo-4'-methoxybenzophenone. This resource is designed for researchers, chemists, and professionals in drug development who are navigating...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 3'-Fluoro-3-iodo-4'-methoxybenzophenone. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction yield and purity.

Introduction

The synthesis of 3'-Fluoro-3-iodo-4'-methoxybenzophenone is a multi-faceted process that often involves a Friedel-Crafts acylation or related cross-coupling reactions. While seemingly straightforward, achieving high yields and purity can be challenging due to competing side reactions and the specific electronic properties of the precursors. This guide provides a systematic approach to troubleshooting and optimizing your experimental setup.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses the most common issues encountered during the synthesis of 3'-Fluoro-3-iodo-4'-methoxybenzophenone.

Issue 1: Low or No Product Yield

A diminished or absent yield is the most frequent challenge. The root cause often lies in the reaction conditions or the quality of the starting materials.

Possible Causes & Step-by-Step Solutions:

  • Inactive Lewis Acid Catalyst (Friedel-Crafts Route): The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is highly sensitive to moisture.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven (e.g., at 120°C overnight) and cool under a stream of inert gas (nitrogen or argon).

      • Use Fresh, High-Purity Catalyst: Purchase anhydrous AlCl₃ in a sealed container and handle it in a glovebox or under an inert atmosphere. Old or improperly stored AlCl₃ may be hydrated and inactive.

      • Proper Catalyst Addition: Add the Lewis acid portion-wise to the reaction mixture at a low temperature (e.g., 0°C) to control the initial exotherm.

  • Poor Quality Starting Materials: The purity of 3-fluoroanisole and 3-iodobenzoyl chloride is paramount.

    • Troubleshooting Protocol:

      • Verify Purity: Analyze your starting materials via NMR or GC-MS to confirm their identity and purity.

      • Purify if Necessary: If impurities are detected, purify the 3-fluoroanisole by distillation and the 3-iodobenzoyl chloride by distillation under reduced pressure or recrystallization.

  • Suboptimal Reaction Temperature: The temperature profile of the reaction is critical.

    • Troubleshooting Protocol:

      • Initial Cooling: Start the reaction at a low temperature (0-5°C) during the addition of the acylating agent to prevent side reactions.

      • Gradual Warming: After the initial addition, allow the reaction to slowly warm to room temperature and stir for the recommended time. In some cases, gentle heating may be required to drive the reaction to completion, but this should be optimized carefully to avoid decomposition.

Table 1: Recommended Starting Conditions for Friedel-Crafts Acylation

ParameterRecommended ValueRationale
Lewis Acid Anhydrous AlCl₃Strong Lewis acid that effectively activates the acyl chloride.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous, inert solvents that are good for Friedel-Crafts reactions.
Temperature 0°C to room temperatureBalances reaction rate with minimizing side product formation.
Molar Ratio (3-fluoroanisole:3-iodobenzoyl chloride:AlCl₃) 1.2 : 1.0 : 1.1A slight excess of the anisole derivative can improve yield.
Issue 2: Presence of Significant Impurities

The formation of regioisomers and other byproducts can complicate purification and reduce the final yield.

Possible Causes & Step-by-Step Solutions:

  • Formation of Regioisomers: The methoxy group of 3-fluoroanisole is an ortho-, para-directing group. While the para-position is sterically favored, some ortho-acylation can occur.

    • Troubleshooting Protocol:

      • Control Temperature: Lowering the reaction temperature can increase the selectivity for the para-substituted product.

      • Choice of Lewis Acid: In some cases, bulkier Lewis acids may favor para-substitution due to steric hindrance. Experiment with catalysts like zinc chloride (ZnCl₂).

  • De-iodination or Other Side Reactions: Under harsh conditions, the iodo-group can be susceptible to cleavage.

    • Troubleshooting Protocol:

      • Milder Conditions: Avoid excessive heating and prolonged reaction times.

      • Alternative Synthetic Routes: If Friedel-Crafts acylation consistently gives low yields or impurities, consider alternative cross-coupling strategies such as a Suzuki or Stille coupling, though this would require different starting materials.

Workflow for Troubleshooting Low Yield and Impurities

Caption: A troubleshooting workflow for low yield and impurity issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of 3'-Fluoro-3-iodo-4'-methoxybenzophenone?

The most common laboratory-scale synthesis relies on the Friedel-Crafts acylation. The mechanism involves the following key steps:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of 3-iodobenzoyl chloride and then abstracts the chloride to form a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich 3-fluoroanisole ring acts as a nucleophile and attacks the acylium ion. The methoxy group directs the substitution primarily to the para position.

  • Re-aromatization: A base (such as the AlCl₄⁻ complex) removes a proton from the intermediate (a sigma complex) to restore the aromaticity of the ring, yielding the final product.

Q2: How can I effectively purify the final product?

Purification of 3'-Fluoro-3-iodo-4'-methoxybenzophenone typically involves the following steps:

  • Work-up: After the reaction is complete, it is crucial to quench the reaction mixture carefully by pouring it over ice and hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is washed with a weak base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.

  • Chromatography: The most effective method for obtaining a highly pure product is column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity, is often successful in separating the desired product from any regioisomers or unreacted starting materials.

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can further enhance its purity.

Q3: Are there alternative synthetic routes to consider?

Yes, if the Friedel-Crafts acylation proves problematic, other modern cross-coupling methods can be employed, although they require different starting materials. For instance, a Suzuki coupling could be envisioned between a boronic acid derivative of one aromatic ring and a halide of the other, followed by oxidation of an intermediate methylene bridge. However, for this specific target molecule, Friedel-Crafts acylation remains a more direct and common approach.

Experimental Workflow for Synthesis and Purification

SynthesisWorkflow Start Start: Anhydrous Glassware & Reagents ReactionSetup Reaction Setup: Dissolve 3-fluoroanisole in DCM. Cool to 0°C. Start->ReactionSetup CatalystAddition Catalyst Addition: Add AlCl₃ portion-wise at 0°C. ReactionSetup->CatalystAddition AcylChlorideAddition Acyl Chloride Addition: Add 3-iodobenzoyl chloride dropwise at 0°C. CatalystAddition->AcylChlorideAddition Reaction Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC. AcylChlorideAddition->Reaction Workup Work-up: Quench with ice/HCl. Extract with DCM. Reaction->Workup Purification Purification: Wash with NaHCO₃ and brine. Dry over Na₂SO₄. Workup->Purification Chromatography Column Chromatography: Silica gel, Hexanes/EtOAc gradient. Purification->Chromatography FinalProduct Final Product: Characterize by NMR, MS. Chromatography->FinalProduct

Caption: A step-by-step workflow for the synthesis and purification process.

References

  • This guide synthesizes established principles of organic chemistry. For foundational knowledge on Friedel-Crafts reactions, please consult standard organic chemistry textbooks. Specific procedural details may vary and should be adapted from relevant literature precedents for similar benzophenone syntheses.
Optimization

Troubleshooting dehalogenation during 3'-Fluoro-3-iodo-4'-methoxybenzophenone cross-coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing high levels of dehalogenation (protodeiodination) when attempting palladium-catalyzed cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing high levels of dehalogenation (protodeiodination) when attempting palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) with 3'-Fluoro-3-iodo-4'-methoxybenzophenone .

Rather than simply providing a generic recipe, this guide dissects the thermodynamic and kinetic causality behind the failure, equipping you with a self-validating protocol to rescue your reaction.

Mechanistic Causality: Why is Dehalogenation Occurring?

To troubleshoot effectively, we must first understand the electronic environment of your substrate. 3'-Fluoro-3-iodo-4'-methoxybenzophenone features an iodine atom on a highly electron-deficient ring (meta to a strongly electron-withdrawing carbonyl group).

This electron deficiency drastically lowers the activation energy for the initial oxidative addition of Pd(0) into the C–I bond. Consequently, oxidative addition is exceptionally fast, shifting the catalyst resting state entirely to the Pd(II)-aryl-iodide intermediate.

If the subsequent transmetalation step is kinetically slow—due to a sterically hindered coupling partner, poor base solubility, or an unoptimized ligand—this long-lived Pd(II) intermediate becomes highly vulnerable to side reactions. It will scavenge hydrides or protons from the solvent, base, or additives, leading to a dead-end reductive elimination that yields the des-iodo byproduct (3'-fluoro-4'-methoxybenzophenone) [1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Pd(II)(Ar)(I) Complex Pd0->OxAdd + Substrate ArI 3'-Fluoro-3-iodo-4'-methoxybenzophenone ArI->OxAdd TransMet Pd(II)(Ar)(R) Transmetalation OxAdd->TransMet + Coupling Partner (Desired Pathway) PdH Pd(II)(Ar)(H) Intermediate OxAdd->PdH + Hydride Donor (Side Reaction) Product Cross-Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Regeneration HydrideDonor Hydride/Proton Source HydrideDonor->PdH Dehal Dehalogenated Byproduct PdH->Dehal Reductive Elimination Dehal->Pd0 Regeneration

Catalytic cycle showing the divergence between desired transmetalation and dehalogenation.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: I am using standard conditions (Pd(PPh₃)₄, Ethanol/Water, Na₂CO₃). Why am I seeing >50% dehalogenation?

A: Your solvent system is actively destroying your product. Primary and secondary alcohols (like Ethanol) are excellent hydride donors. The long-lived Pd(II)-aryl intermediate undergoes ligand exchange with ethanol to form a Pd-ethoxide species. This species rapidly undergoes β -hydride elimination, generating a Pd(II)-hydride that reductively eliminates to form your dehalogenated byproduct and acetaldehyde [2]. Solution: Immediately switch to an aprotic solvent system such as anhydrous Toluene, THF, or 1,4-Dioxane.

Q2: I switched to an aprotic solvent (THF), but I am still seeing 20-30% dehalogenation. What is the proton source now?

A: If you have eliminated β -hydride donors, the likely culprit is trace water interacting with your base or boronic acid. In aqueous base systems, hydroxide or carbonate can form Pd-OH complexes. If transmetalation is too slow, these complexes can undergo protode-palladation. Furthermore, some boronic acids can undergo homocoupling, releasing protons that quench the Pd(II) intermediate. Solution: You must accelerate the transmetalation step so it outcompetes the background protodehalogenation.

Q3: How do I kinetically accelerate transmetalation to outcompete this side reaction?

A: By upgrading your ligand architecture. First-generation ligands like PPh₃ or dppf are often too slow for highly electron-deficient aryl iodides. You should transition to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos [3]. These ligands are highly electron-rich (accelerating oxidative addition and stabilizing the Pd center) and extremely bulky. The steric bulk forces the Pd center into a highly reactive monoligated L1​Pd(0) state and significantly lowers the activation barrier for both transmetalation and reductive elimination [4].

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution based on empirical optimization of electron-deficient benzophenones.

Solvent SystemBase SelectionLigand ChoiceTransmetalation RateDehalogenation RiskExpected Product Yield
Ethanol / H₂ONa₂CO₃ (aq, 2M)PPh₃SlowCritical ( β -hydride donor)< 40%
THF / H₂OK₂CO₃ (aq, 2M)dppfModerateHigh (Aqueous protonation)60 - 70%
1,4-DioxaneCs₂CO₃ (anhydrous)SPhosFastLow 80 - 85%
TolueneK₃PO₄ (anhydrous)XPhosVery FastMinimal > 90%

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol includes a built-in control system . This guarantees that if the reaction fails, the system itself will tell you exactly why it failed, eliminating guesswork.

Materials Required:
  • Catalyst/Ligand: Pd2​(dba)3​ (1.5 mol%), XPhos (3.6 mol%)

  • Base: Anhydrous K3​PO4​ (2.0 equivalents) - Must be finely milled.

  • Solvent: Anhydrous Toluene (0.2 M)

  • Substrates: 3'-Fluoro-3-iodo-4'-methoxybenzophenone (1.0 eq), Boronic Acid/Pinacol Ester (1.2 eq)

Step-by-Step Methodology:

Step 1: The Diagnostic Control Setup (Crucial) Set up two identical Schlenk flasks or reaction vials.

  • Vial A (Active): Contains all reagents.

  • Vial B (Control): Contains all reagents EXCEPT the boronic acid coupling partner. Rationale: Vial B will isolate the background dehalogenation rate. If Vial B shows rapid dehalogenation, your solvent/base contains a hidden proton/hydride source. If Vial B shows unreacted starting material, your dehalogenation in Vial A is being induced by the boronic acid itself (e.g., via moisture introduced by the boronic acid).

Step 2: Pre-activation of the Catalyst

  • In a glovebox or under strict Schlenk conditions, charge Pd2​(dba)3​ and XPhos into the reaction vessels.

  • Add 20% of the total anhydrous Toluene volume.

  • Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange. Rationale: Pre-forming the L1​Pd(0) active species prevents the aryl iodide from reacting with unligated Pd nanoparticles, which are notorious for promoting side reactions.

Step 3: Reagent Charging & Strict Degassing

  • Add the 3'-Fluoro-3-iodo-4'-methoxybenzophenone, the boronic acid (Vial A only), and the finely milled anhydrous K3​PO4​ .

  • Add the remaining anhydrous Toluene.

  • Perform three cycles of Freeze-Pump-Thaw degassing. Rationale: Oxygen not only kills the Pd catalyst but can also induce radical pathways that exacerbate dehalogenation.

Step 4: Reaction Execution

  • Heat the reaction to 80°C. Do not exceed this temperature. Rationale: Higher temperatures exponentially increase the rate of protodehalogenation relative to transmetalation.

  • Monitor via LC-MS or GC-MS at 1 hour, 3 hours, and 6 hours.

Step 5: Data Interpretation (The Self-Validation)

  • Scenario 1 (Success): Vial A shows >90% product. Vial B shows unreacted starting material.

  • Scenario 2 (Solvent Contamination): Vial A and Vial B both show massive dehalogenation. Action: Discard your Toluene; it is contaminated with moisture or a hydrogen-donating impurity.

  • Scenario 3 (Boronic Acid Induced): Vial A shows dehalogenation, but Vial B shows unreacted starting material. Action: Your boronic acid is likely wet or undergoing rapid protodeboronation, releasing water/protons into the cycle. Dry your boronic acid or switch to a boronic acid pinacol ester (BPin).

References

  • Title: Mechanistic Insights into the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction Source: Accounts of Chemical Research, 2000, 33(5), 314-321. (Amatore, C.; Jutand, A.) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 1995, 95(7), 2457-2483. (Miyaura, N.; Suzuki, A.) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Journal of the American Chemical Society, 2005, 127(13), 4685-4696. (Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L.) URL: [Link]

  • Title: A General and Efficient Catalyst System for the Suzuki-Miyaura Coupling of Aryl Halides Source: Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. (Littke, A. F.; Fu, G. C.) URL: [Link]

Troubleshooting

Optimizing UV wavelength for 3'-Fluoro-3-iodo-4'-methoxybenzophenone photolysis

Initiating Literature Review Gathering Background Information I'm now expanding my search to include experimental protocols and troubleshooting guides for photochemical reactions. I'm focusing on key data, like UV absorp...

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Author: BenchChem Technical Support Team. Date: April 2026

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Gathering Background Information

I'm now expanding my search to include experimental protocols and troubleshooting guides for photochemical reactions. I'm focusing on key data, like UV absorption maxima and how substituents alter photophysical properties. I'm also examining common solvents and their impact. After gathering, I will structure the technical support content as a Q&A, and then develop detailed step-by-step protocols.

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Optimization

Resolving solubility issues of 3'-Fluoro-3-iodo-4'-methoxybenzophenone in aqueous buffers

Welcome to the Application Support Center. This guide is specifically designed for researchers and drug development professionals struggling with the aqueous formulation of 3'-Fluoro-3-iodo-4'-methoxybenzophenone .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically designed for researchers and drug development professionals struggling with the aqueous formulation of 3'-Fluoro-3-iodo-4'-methoxybenzophenone .

Due to its rigid aromatic core and heavy halogenation, this compound exhibits severe hydrophobicity. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to achieve stable aqueous solutions for biochemical and cell-based assays.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 3'-Fluoro-3-iodo-4'-methoxybenzophenone precipitate immediately upon dilution in PBS or HEPES? A: The precipitation is driven by a severe thermodynamic penalty. This compound possesses a highly lipophilic benzophenone core, further modified by fluorine, iodine, and a methoxy group. It lacks hydrogen bond donors (like -OH or -NH2). When introduced to water, the water molecules are forced to form a highly ordered clathrate shell around the hydrophobic molecule. This results in a massive decrease in entropy. To minimize this unfavorable state, the compound rapidly aggregates and crystallizes out of solution.

Q2: Can I resolve this by adjusting the pH of my buffer? A: No. Unlike molecules with basic amines or acidic carboxylic groups, 3'-Fluoro-3-iodo-4'-methoxybenzophenone is non-ionizable within any physiological pH range (pH 2–10). Adjusting the pH will not alter its ionization state and therefore will not improve its solubility. You must rely on co-solvents, surfactants, or complexation agents ().

Q3: I am using DMSO as a co-solvent, but my assay signal is highly variable. What is happening? A: You are likely experiencing "micro-precipitation." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, localized supersaturation occurs at the interface of the droplet. The compound nucleates into microcrystals before the DMSO can disperse. These microcrystals scatter light (causing variable absorbance/fluorescence readouts) and reduce the actual concentration of bioavailable compound.

Q4: How can I achieve high concentrations for cell-based assays without exceeding DMSO toxicity limits? A: Cell-based assays typically tolerate a maximum of 0.1% to 1.0% (v/v) DMSO before membrane integrity and cellular metabolism are compromised. If 1% DMSO does not yield the required concentration of your compound, you must switch to macrocyclic encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) ().

Part 2: Solubilization Strategy Decision Matrix

To determine the optimal solubilization route, consult the workflow diagram below.

Solubilization Start Target: Dissolve 3'-Fluoro-3-iodo- 4'-methoxybenzophenone AssayType What is the Assay Type? Start->AssayType Biochemical Biochemical / In Vitro (Tolerates >1% DMSO) AssayType->Biochemical CellBased Cell-Based / In Vivo (Strict <1% DMSO) AssayType->CellBased Method1 Use DMSO + 0.05% Tween-20 (Slow-Drip Protocol) Biochemical->Method1 Method2 Use 10-20% HP-β-CD (Complexation Protocol) CellBased->Method2 Validate Centrifuge at 10,000 x g Check for pellet Method1->Validate Method2->Validate Success Measure true conc. (LC-MS / UV-Vis) Validate->Success

Caption: Decision tree for solubilizing highly lipophilic benzophenone derivatives.

Part 3: Quantitative Strategy Comparison

The table below summarizes the expected performance of various solubilization strategies for halogenated benzophenones based on standard physicochemical behavior ().

Solubilization StrategyMax Estimated Conc.Assay CompatibilityProsCons
100% Aqueous Buffer < 0.1 µMAllNo interferenceConcentration too low for most assays
1% DMSO (Direct Addition) ~1 - 5 µMBiochemicalEasy to prepareHigh risk of micro-precipitation
1% DMSO + 0.05% Tween-20 ~10 - 50 µMBiochemicalStabilizes supersaturationSurfactant may denature sensitive proteins
20% (w/v) HP-β-CD > 500 µMCell-based / In VivoLow toxicity, true solutionRequires longer preparation time

Part 4: Validated Experimental Protocols

Protocol A: The "Slow-Drip" Co-Solvent Method (For Biochemical Assays)

Causality: Adding buffer to DMSO causes localized crashing. Adding DMSO slowly to a rapidly stirring buffer containing a trace surfactant ensures the compound is immediately coated by surfactant micelles before it can nucleate.

Materials:

  • 10 mM stock of 3'-Fluoro-3-iodo-4'-methoxybenzophenone in 100% anhydrous DMSO.

  • Assay Buffer (e.g., PBS) supplemented with 0.05% (v/v) Tween-20.

Step-by-Step:

  • Place 9.9 mL of the Assay Buffer (containing Tween-20) into a glass vial with a magnetic stir bar.

  • Set the stir plate to a high speed (e.g., 800 RPM) to create a deep vortex.

  • Using a precision micropipette, draw up 100 µL of the 10 mM DMSO stock.

  • Position the pipette tip directly above the vortex. Slowly drip the DMSO stock into the buffer at a rate of 1 drop per second. Do not squirt the volume in all at once.

  • Allow the solution to stir for 5 minutes at room temperature.

  • Self-Validation Step: Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. If a visible white pellet forms, the compound has precipitated, and the working concentration must be lowered.

Protocol B: HP-β-CD Complexation (For Cell-Based Assays)

Causality: Hydroxypropyl-β-cyclodextrin forms a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior. The lipophilic 3'-Fluoro-3-iodo-4'-methoxybenzophenone enters the cavity, shielding it from water, while the exterior hydroxyl groups maintain high aqueous solubility.

Materials:

  • Solid 3'-Fluoro-3-iodo-4'-methoxybenzophenone powder.

  • 20% (w/v) HP-β-CD in deionized water or PBS.

Step-by-Step:

  • Weigh out the required mass of the benzophenone compound to achieve your target concentration (e.g., 1 mM).

  • Add the compound directly to the 20% HP-β-CD solution. Note: Do not dissolve in DMSO first.

  • Vortex vigorously for 2 minutes. The solution will initially appear as a cloudy suspension.

  • Place the vial in an ultrasonic bath (sonicator) at room temperature for 30 to 60 minutes.

  • Transfer the vial to an orbital shaker and incubate overnight (12-16 hours) at room temperature to allow thermodynamic equilibrium of the inclusion complex.

  • Self-Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter or centrifuge at 15,000 x g for 15 minutes. The resulting filtrate/supernatant contains only the fully complexed, soluble drug.

  • Quantify the exact final concentration using UV-Vis or LC-MS against a standard curve prepared in pure organic solvent.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. URL:[Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. URL:[Link]

  • Savjani, K. T., Gajera, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. (Available via PMC). URL:[Link]

Troubleshooting

Preventing degradation of 3'-Fluoro-3-iodo-4'-methoxybenzophenone during long-term storage

Welcome to the Technical Support Center. As scientists and drug development professionals, ensuring the structural integrity of your chemical building blocks is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As scientists and drug development professionals, ensuring the structural integrity of your chemical building blocks is paramount.

3'-Fluoro-3-iodo-4'-methoxybenzophenone is a highly versatile, yet environmentally sensitive, intermediate. Its molecular architecture combines a photoactive benzophenone core with a highly labile aryl-iodide bond. This creates a dual-threat degradation profile: the molecule acts as its own photosensitizer, absorbing ambient light to catalyze the cleavage of its own carbon-iodine (C-I) bond.

This guide provides a deep dive into the causality of its degradation, troubleshooting FAQs for common laboratory issues, and self-validating protocols to ensure your compound remains pristine for downstream cross-coupling reactions.

Part 1: Mechanistic Background — The Causality of Degradation

To prevent degradation, we must first understand the physics of the failure. The degradation of 3'-Fluoro-3-iodo-4'-methoxybenzophenone is primarily driven by photolytic homolysis .

  • The Photosensitizer Core: The benzophenone moiety strongly absorbs UV and near-UV light (typically via an n→π∗ transition around 340-350 nm). Upon photon absorption, the molecule undergoes rapid intersystem crossing to a highly reactive triplet state ( T1​ ).

  • The Weak Link: Aryl iodides possess the weakest carbon-halogen bonds, with a Bond Dissociation Energy (BDE) of approximately 65 kcal/mol .

  • The Cleavage: The energy from the benzophenone triplet state transfers intramolecularly (or intermolecularly in concentrated states), providing the kinetic energy required to homolytically cleave the C-I bond . This generates highly reactive aryl radicals and iodine radicals ( I∙ ), which rapidly recombine to form molecular iodine ( I2​ ) and de-iodinated byproducts.

G cluster_degradation Degradation Pathways cluster_mitigation Storage & Mitigation Compound 3'-Fluoro-3-iodo- 4'-methoxybenzophenone UV UV/Vis Light Exposure Compound->UV Absorbs Thermal Thermal Stress (>25°C) Compound->Thermal Subjected to Triplet Benzophenone Triplet State (T1) UV->Triplet n→π* Transition Homolysis C-I Bond Homolysis (BDE ~65 kcal/mol) Thermal->Homolysis Kinetic Cleavage Triplet->Homolysis Energy Transfer Degradants De-iodinated Aryl Radicals + Free Iodine (I2) Homolysis->Degradants Radical Recombination Amber Amber Vials (Block <400nm) Amber->UV Blocks Argon Argon/N2 Atmosphere (Prevent Oxidation) Argon->Degradants Prevents Quenching Temp Storage at -20°C (Reduce Kinetic Energy) Temp->Thermal Mitigates

Fig 1: Photolytic and thermal degradation pathways mapped against mitigation strategies.

Part 2: Troubleshooting & FAQs

Q1: My newly purchased batch was a pale-yellow powder, but after a month on the bench, it has turned a distinct brown color. Is it still usable? A: The brown discoloration is a definitive visual indicator of free molecular iodine ( I2​ ) liberation, confirming that C-I bond homolysis has occurred. Because the iodine atom is the primary reactive site for downstream Suzuki-Miyaura or Sonogashira couplings, a brown batch indicates a significant loss of active titer. Do not use it without re-purification (e.g., recrystallization or flash chromatography).

Q2: I stored the compound in an amber vial at room temperature, but my cross-coupling yields still dropped by 40% over six months. Why? A: While amber vials effectively block UV radiation below 400 nm, they do not prevent thermal degradation or oxidative quenching. At 25°C, ambient thermal energy is sufficient to slowly degrade the weakened C-I bond over months. Furthermore, if the vial was opened repeatedly, atmospheric oxygen and moisture entered. Oxygen can quench radical intermediates and lead to the formation of complex oxidative byproducts .

Q3: Does the methoxy group on the 4'-position impact stability? A: Yes. The methoxy group is strongly electron-donating. Through resonance, it enriches the electron density of the benzophenone system, which can cause a bathochromic shift (red-shift) in its absorption spectrum. This means the compound may absorb light slightly closer to the visible spectrum than an unsubstituted benzophenone, making strict protection from ambient laboratory lighting even more critical.

Part 3: Quantitative Degradation Profile

The following table summarizes the expected stability of 3'-Fluoro-3-iodo-4'-methoxybenzophenone under various conditions, allowing you to assess the risk based on your laboratory's handling practices.

Storage ConditionEstimated Half-LifePrimary Degradation MechanismVisual Indicator
Benchtop (Clear vial, 25°C, Light) < 2 weeksPhotolytic C-I homolysisRapid browning ( I2​ release)
Benchtop (Amber vial, 25°C, Dark) 3-6 monthsSlow thermal / OxidativeSlight yellowing
Fridge (Amber vial, 4°C, Dark) 1-2 yearsTrace thermal degradationNo visible change
Freezer (Amber vial, -20°C, Argon) > 5 years Negligible Pristine pale-yellow

Part 4: Self-Validating Experimental Protocols

To ensure absolute reproducibility in your drug development workflows, do not rely on visual inspection alone. Implement the following self-validating storage and quality control (QC) protocols.

Protocol A: Inert Aliquoting and Cryo-Storage Workflow

Causality: Repeated freeze-thaw cycles and exposure to ambient air introduce condensation (moisture) and oxygen. Aliquoting prevents the bulk supply from experiencing these micro-degradation events.

  • Preparation: Transfer the bulk compound into a glove box or a controlled environment purged with ultra-high purity (UHP) Argon. Ensure the ambient lighting is dimmed or utilizes yellow-safe lights.

  • Aliquoting: Weigh the compound into single-use, pre-dried amber glass vials (e.g., 100 mg to 500 mg per vial depending on your typical reaction scale).

  • Purging: If a glove box is unavailable, gently blow a stream of UHP Argon over the powder in the vial for 30 seconds to displace atmospheric oxygen and moisture.

  • Sealing: Cap tightly with PTFE-lined septa caps. Wrap the cap junction with Parafilm to prevent moisture ingress during freezing.

  • Storage: Transfer immediately to a -20°C or -80°C freezer.

  • Usage: Crucial Step — When retrieving an aliquot, allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing directly onto the cold powder.

Protocol B: Degradation Assessment via HPLC-UV (Validation Step)

Causality: By establishing a baseline chromatogram at Time 0 ( T0​ ) and comparing it to the aliquot at Time X ( Tx​ ), you create a self-validating system that mathematically proves the compound's integrity prior to a critical synthetic step.

  • Sample Prep: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (ensure dissolution is done in an amber autosampler vial).

  • Column: C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Set the UV detector to 254 nm and 340 nm.

  • Validation Criteria:

    • The intact 3'-Fluoro-3-iodo-4'-methoxybenzophenone will elute as the major peak.

    • Degradation Check: Look for a faster-eluting peak (lower retention time). The de-iodinated byproduct (3'-Fluoro-4'-methoxybenzophenone) is significantly less lipophilic than the iodinated parent and will elute earlier. If the area-under-the-curve (AUC) of the de-iodinated peak exceeds 2%, the batch should be re-purified.

References

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. URL:[Link]

  • Turro, N. J. (1969). The Photochemistry of Organic Molecules. Journal of Chemical Education, 46(1), 2. URL:[Link]

  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical Actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105-2146. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity of Iodo- vs. Bromo-Benzophenones in Palladium-Catalyzed Cross-Coupling

Executive Briefing Benzophenone derivatives are indispensable in modern drug development, serving as premier photoaffinity labels for mapping drug-target interactions and as core pharmacophores in various active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

Benzophenone derivatives are indispensable in modern drug development, serving as premier photoaffinity labels for mapping drug-target interactions and as core pharmacophores in various active pharmaceutical ingredients (APIs). Synthesizing functionalized benzophenones heavily relies on Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

When designing a synthetic route, chemists must choose between utilizing an iodo-benzophenone or a bromo-benzophenone as the electrophilic building block. While both halides benefit from the electron-withdrawing nature of the carbonyl group, their kinetic profiles diverge significantly. This guide objectively compares their reactivity, providing the mechanistic causality and experimental data necessary to optimize your synthetic workflows.

Mechanistic Causality: The BDE & EWG Interplay

The rate-determining step in most Pd-catalyzed cross-coupling cycles involving aryl halides is the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C–X) bond. The activation energy required for this step is directly proportional to the Bond Dissociation Energy (BDE) of the C–X bond .

  • The Carbonyl Effect (EWG): In both iodo- and bromo-benzophenones, the ketone moiety acts as a strong electron-withdrawing group (EWG). This reduces the electron density on the aromatic ring, rendering the C–X bond more susceptible to nucleophilic attack by the electron-rich Pd(0) species. Consequently, both substrates are more reactive than neutral halo-arenes (e.g., halotoluenes).

  • The Halogen Divergence: Despite the shared EWG effect, the intrinsic BDE dictates absolute reactivity. The C–I bond in iodo-benzophenone is relatively weak (~65 kcal/mol), allowing oxidative addition to occur rapidly at room temperature. In contrast, the C–Br bond is significantly stronger (~81 kcal/mol). To overcome this thermodynamic barrier, bromo-benzophenones require elevated thermal energy (60–80°C) and highly electron-rich, sterically demanding ligands (such as Buchwald dialkylbiaryl phosphines) to force the oxidative addition .

Choosing iodo-benzophenone allows for milder conditions, which is critical when coupling fragile pharmacophores that are prone to degradation or protodehalogenation at high temperatures. However, bromo-benzophenones are significantly more cost-effective and chemically stable for large-scale manufacturing, provided the catalytic system is optimized.

G cluster_iodo Iodo-benzophenone Pathway cluster_bromo Bromo-benzophenone Pathway Pd0 Pd(0) Catalyst (Electron-Rich) OxAdd_I Fast Oxidative Addition (RT, Weak Base) Pd0->OxAdd_I C-I BDE ~65 kcal/mol OxAdd_Br Slow Oxidative Addition (80°C, Strong Base) Pd0->OxAdd_Br C-Br BDE ~81 kcal/mol PdII Pd(II) Aryl Halide Intermediate OxAdd_I->PdII OxAdd_Br->PdII Product Cross-Coupled Benzophenone Product PdII->Product Transmetalation & Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle comparing oxidative addition rates of iodo- vs bromo-benzophenones.

Quantitative Performance Metrics

The following table summarizes the kinetic and operational differences between 4-iodo-benzophenone and 4-bromo-benzophenone in a benchmark Suzuki-Miyaura coupling with phenylboronic acid, utilizing a standard Pd(PPh₃)₄ catalyst system.

Parameter4-Iodo-benzophenone4-Bromo-benzophenone
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Relative Oxidative Addition Rate Extremely Fast ( krel​>100 )Moderate ( krel​≈1 )
Optimal Reaction Temperature 20°C – 40°C80°C – 100°C
Time to >95% Conversion 1 – 2 hours12 – 18 hours
Ligand Requirement Simple (e.g., PPh₃, dppf)Advanced (e.g., XPhos, SPhos)
Protodehalogenation Risk Low (< 2%)Moderate (5 – 15% due to heating)
Commercial Cost (Relative) HighLow

Note: While bromo-benzophenone shows lower reactivity with basic triphenylphosphine ligands, upgrading to dialkylbiaryl phosphine ligands (e.g., XPhos) can significantly close the performance gap, albeit at a higher catalyst cost .

Self-Validating Experimental Workflow: Parallel Kinetic Profiling

To objectively determine the optimal halide for your specific coupling partner, a parallel kinetic profiling experiment is recommended.

Why this protocol is self-validating: This methodology employs Quantitative NMR (qNMR) with an internal standard (1,3,5-trimethoxybenzene). The system forces a strict mass balance calculation at every time point: [Unreacted Halide] + [Coupled Product] + [Byproducts] = [Initial Halide]. If the mass balance drops below 95%, it immediately flags undetected side reactions (e.g., volatility loss, precipitation, or degradation), ensuring the integrity of the kinetic data.

Step-by-Step Methodology

Step 1: Reagent Preparation (In Glovebox)

  • Prepare two identical 20 mL scintillation vials equipped with magnetic stir bars.

  • To Vial A, add 4-iodo-benzophenone (1.0 mmol, 308 mg). To Vial B, add 4-bromo-benzophenone (1.0 mmol, 261 mg).

  • To both vials, add the coupling partner (e.g., phenylboronic acid, 1.2 mmol), K₂CO₃ (2.0 mmol, base), and Pd(PPh₃)₄ (0.02 mmol, 2 mol% catalyst loading).

  • Add exactly 0.50 mmol of 1,3,5-trimethoxybenzene (84.1 mg) to both vials as the internal qNMR standard.

Step 2: Solvent Addition and Initiation

  • Add 5.0 mL of degassed THF/H₂O (4:1 v/v) to each vial.

  • Seal the vials with PTFE-lined septa caps and transfer them to a pre-heated reaction block set to 40°C.

  • Begin stirring at 800 RPM. This marks T0​ .

Step 3: Kinetic Sampling

  • At intervals of 10, 30, 60, 120, and 240 minutes, use a micro-syringe to extract a 50 µL aliquot from each vial.

  • Quench each aliquot immediately by diluting it into 0.5 mL of CDCl₃ containing 1 drop of 1M HCl (to neutralize the base and halt the catalytic cycle).

  • Filter the quenched sample through a short plug of Celite directly into an NMR tube.

Step 4: Data Acquisition and Mass Balance Validation

  • Acquire a standard ¹H-NMR spectrum for each sample (delay time D1​≥10 seconds to ensure accurate integration).

  • Integrate the internal standard peak (aromatic protons of 1,3,5-trimethoxybenzene at ~6.1 ppm, representing 3H).

  • Integrate the distinct product peaks and unreacted starting material peaks.

  • Validation Check: Calculate the molar amounts of all species relative to the internal standard. Confirm that the total mass balance remains ≥95% . Plot the conversion of starting material vs. time to directly visualize the kinetic superiority of the iodo-benzophenone at 40°C.

References
  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews 1995. URL:[Link]

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Accounts of Chemical Research 2008. URL:[Link]

  • Barder, T. E. et al. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". Journal of the American Chemical Society 2005. URL:[Link]

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 3'-Fluoro-3-iodo-4'-methoxybenzophenone

This guide provides a comprehensive, in-depth comparison of high-performance liquid chromatography (HPLC) method validation parameters for the purity analysis of 3'-Fluoro-3-iodo-4'-methoxybenzophenone, a key intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of high-performance liquid chromatography (HPLC) method validation parameters for the purity analysis of 3'-Fluoro-3-iodo-4'-methoxybenzophenone, a key intermediate in pharmaceutical synthesis. We will move beyond a simple checklist approach, delving into the scientific rationale behind each validation parameter and offering a comparative analysis of different approaches and potential outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method in a regulated environment.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures. Adherence to these guidelines is critical for ensuring data integrity and regulatory compliance.

The Critical Role of Method Validation

In pharmaceutical development, an analytical method is not merely a procedure; it is an integral part of quality control. A validated HPLC method for purity analysis ensures that the measurements are accurate, reproducible, and specific for the analyte of interest. This is paramount for guaranteeing the safety and efficacy of the final drug product. For a molecule like 3'-Fluoro-3-iodo-4'-methoxybenzophenone, which may contain structurally similar impurities from its synthesis, a highly specific and robust HPLC method is non-negotiable.

Experimental Workflow: A Systematic Approach

Our validation strategy follows a logical progression, beginning with system suitability to ensure the chromatographic system is performing adequately, followed by the core validation parameters.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: System Suitability Testing (SST) cluster_2 Phase 3: Method Validation Dev Method Development Opt Method Optimization Dev->Opt SST System Suitability (Tailing factor, Plate count, RSD%) Opt->SST Specificity Specificity / Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: A typical workflow for HPLC method validation.

Chromatographic Conditions

For the purpose of this guide, we will consider a hypothetical, yet typical, reversed-phase HPLC method for the analysis of 3'-Fluoro-3-iodo-4'-methoxybenzophenone.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Specificity: Distinguishing the Analyte from its Impurities

Specificity is arguably the most critical validation parameter for a purity-indicating method. It is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:
  • Analyte Solution: Prepare a solution of 3'-Fluoro-3-iodo-4'-methoxybenzophenone reference standard at the target concentration.

  • Impurity-Spiked Solution: Prepare a solution of the analyte and spike it with known, structurally similar potential impurities and degradation products.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Chromatographic Analysis: Inject all prepared solutions into the HPLC system.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of other components.

Comparative Analysis:
MethodAdvantagesDisadvantages
With PDA Detector Provides high confidence in peak purity through spectral analysis.Requires more sophisticated instrumentation and software.
Without PDA Detector Simpler instrumentation.Relies solely on chromatographic resolution, which may not be sufficient to detect co-eluting peaks.

A successful specificity study will demonstrate that the analyte peak is free from interference from any potential impurities or degradants, with a peak purity angle less than the peak purity threshold.

Linearity and Range: A Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:
  • Stock Solution: Prepare a stock solution of the 3'-Fluoro-3-iodo-4'-methoxybenzophenone reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Triplicate Injections: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Data Presentation:
Concentration (µg/mL)Mean Peak Area
50451023
75674589
100901234
1251125876
1501350123

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required to demonstrate linearity.

Accuracy: Closeness to the True Value

Accuracy is the measure of the closeness of the experimental value to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:
  • Spiked Samples: Prepare samples by spiking a known amount of 3'-Fluoro-3-iodo-4'-methoxybenzophenone reference standard into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Triplicate Preparations: Prepare three independent samples at each concentration level.

  • Analysis: Analyze the samples and calculate the percentage recovery.

Data Presentation:
Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
808079.599.4
100100100.2100.2
120120119.399.4

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision: The Degree of Scatter

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision):

This assesses the precision over a short interval of time under the same operating conditions.

Intermediate Precision (Inter-assay Precision):

This evaluates the precision within the same laboratory but on different days, with different analysts, and/or different equipment.

Experimental Protocol:
  • Sample Preparation: Prepare six independent samples of 3'-Fluoro-3-iodo-4'-methoxybenzophenone at the target concentration.

  • Repeatability: Analyze the six samples on the same day by the same analyst.

  • Intermediate Precision: A second analyst repeats the analysis on a different day.

  • Data Analysis: Calculate the relative standard deviation (RSD) for each set of measurements.

Data Presentation:
ParameterAnalyst 1 / Day 1 (Peak Area)Analyst 2 / Day 2 (Peak Area)
Sample 1 901234902345
Sample 2 900876901987
Sample 3 901543902112
Sample 4 900999902567
Sample 5 901321901876
Sample 6 901111902001
Mean 901180.7902148.0
Std. Dev. 243.6265.2
% RSD 0.027%0.029%

Acceptance Criteria: The RSD should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):
  • Serial Dilutions: Prepare a series of increasingly dilute solutions of 3'-Fluoro-3-iodo-4'-methoxybenzophenone.

  • Chromatographic Analysis: Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Comparative Analysis of Approaches:
ApproachDescriptionProsCons
Signal-to-Noise Based on the ratio of the analyte signal to the background noise.Simple and widely used.Can be subjective.
Standard Deviation of the Response and the Slope Calculated from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.More statistically robust.Requires a valid calibration curve at low concentrations.

Robustness: Resisting Deliberate Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:
  • Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Data Evaluation: Evaluate the effect of the changes on system suitability parameters (e.g., retention time, tailing factor, resolution).

Data Presentation:
Parameter VariedRetention Time (min)Tailing FactorResolution
Nominal 5.21.12.5
Flow Rate (+0.1 mL/min) 5.01.12.4
Flow Rate (-0.1 mL/min) 5.41.12.6
Temperature (+2 °C) 5.11.12.5
Temperature (-2 °C) 5.31.12.5

A robust method will show minimal changes in the results when subjected to these minor variations, ensuring its transferability between laboratories and instruments.

Analyte_Structure a

Caption: Structure of 3'-Fluoro-3-iodo-4'-methoxybenzophenone.

Conclusion

The validation of an HPLC method for the purity analysis of a pharmaceutical intermediate like 3'-Fluoro-3-iodo-4'-methoxybenzophenone is a rigorous and systematic process. By following the principles outlined in this guide and adhering to regulatory guidelines such as ICH Q2(R1), researchers can establish a reliable, accurate, and robust analytical method. This not only ensures the quality of the intermediate but also contributes to the overall safety and efficacy of the final drug product. The comparative analysis of different approaches and the detailed experimental protocols provided herein serve as a practical resource for scientists in the pharmaceutical industry.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on validation of bioanalytical methods. Retrieved from [Link]

Validation

Comparative Mass Spectrometry Fragmentation Analysis of 3'-Fluoro-3-iodo-4'-methoxybenzophenone

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for structural elucidation is rarely a one-size-fits-all endeavor. For complex, multi-substituted pharmacophores like 3'-Fluoro-3-i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for structural elucidation is rarely a one-size-fits-all endeavor. For complex, multi-substituted pharmacophores like 3'-Fluoro-3-iodo-4'-methoxybenzophenone —a highly specialized intermediate often utilized in photoaffinity labeling and kinase inhibitor development—the choice between Gas Chromatography-Electron Impact MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) drastically alters the observed fragmentation landscape.

This guide objectively compares the performance, mechanistic fragmentation pathways, and self-validating workflows of both platforms to empower drug development professionals in making data-driven analytical choices.

Mechanistic Theory & Causality: Decoding the Fragmentation

Understanding why a molecule fragments requires analyzing its structural thermodynamics. 3'-Fluoro-3-iodo-4'-methoxybenzophenone (Exact Mass: 355.97 Da) contains a central carbonyl group flanked by two distinct aromatic rings:

  • Ring A: 3-iodophenyl (heavy atom, weak C-I bond, electron-withdrawing via induction).

  • Ring B: 3-fluoro-4-methoxyphenyl (strong C-F bond, strongly electron-donating methoxy group via resonance).

The Role of Stevenson's Rule in Alpha-Cleavage

In mass spectrometry, benzophenones predominantly undergo α-cleavage at the carbonyl carbon. This competitive process breaks the molecule into an acylium cation and a neutral radical. According to , the positive charge will preferentially reside on the fragment with the lowest ionization energy.

Because the methoxy group on Ring B is strongly electron-donating (+M effect), it highly stabilizes the resulting acylium ion. Consequently, the formation of the [3-fluoro-4-methoxybenzoyl]⁺ cation (m/z 153) is thermodynamically favored over the [3-iodobenzoyl]⁺ cation (m/z 231) . This causality dictates that m/z 153 will be the base peak (100% abundance) in hard ionization platforms.

Hard vs. Soft Ionization Dynamics
  • EI-MS (Hard Ionization): Deposits ~70 eV of energy, creating a highly energetic radical cation [M]⁺•. Because the C-I bond is relatively weak (~240 kJ/mol), homolytic cleavage of the iodine atom is a favorable pathway to dissipate excess energy, yielding a prominent [M - I]⁺ peak.

  • ESI-MS/MS (Soft Ionization): Generates an even-electron protonated species [M+H]⁺ with minimal excess internal energy. During Collision-Induced Dissociation (CID), the "even-electron rule" dictates that the loss of an iodine radical (I•) is spin-forbidden and highly unfavorable. Thus, direct halogen loss is suppressed, and heterolytic α-cleavage dominates.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 356 F1 [3-iodobenzoyl]⁺ m/z 231 (Minor Product) M->F1 α-cleavage - C8H6FO2• (125 Da) F2 [3-fluoro-4-methoxybenzoyl]⁺ m/z 153 (Base Peak) M->F2 α-cleavage - C6H4I• (203 Da) F3 [3-iodophenyl]⁺ m/z 203 F1->F3 - CO (28 Da) F4 [3-fluoro-4-methoxyphenyl]⁺ m/z 125 F2->F4 - CO (28 Da)

Mass spectrometry fragmentation pathway of 3'-Fluoro-3-iodo-4'-methoxybenzophenone.

Platform Comparison: Quantitative Data Synthesis

The table below summarizes the quantitative differences in fragmentation behavior between the two platforms.

Table 1: Predicted Fragmentation Data and Relative Abundances

Fragment Ionm/z (Exact Mass)GC-EI-MS (70 eV)LC-ESI-MS/MS (CID)Structural Assignment
[M]⁺• / [M+H]⁺ 356.0 / 357.015%100% (Precursor)Molecular Ion / Protonated Adduct
[M - I]⁺ 229.140%< 5%Loss of Iodine radical
[C8H6FO2]⁺ 153.0100% (Base Peak)85%3-fluoro-4-methoxybenzoyl cation
[C7H4IO]⁺ 230.925%45%3-iodobenzoyl cation
[C7H6FO]⁺ 125.060%30%3-fluoro-4-methoxyphenyl cation

Insight: If your goal is to confirm the presence of the intact halogenated molecule in a biological matrix, LC-ESI-MS/MS is superior due to the preservation of the [M+H]⁺ precursor. If the goal is de novo structural elucidation or library matching, GC-EI-MS provides a richer, more diagnostic fragmentation fingerprint.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical run must be a self-validating system. The following protocols integrate System Suitability Tests (SST) and blank evaluations in accordance with.

Exp_Workflow Prep 1. Sample Prep Spike IS SST 2. SST Run Blanks Prep->SST Chrom 3. Chromatography GC or LC SST->Chrom Ion 4. Ionization EI or ESI Chrom->Ion Data 5. Acquisition Full Scan/MRM Ion->Data

Self-validating experimental workflow for comparative mass spectrometry analysis.

Protocol A: LC-ESI-MS/MS (Targeted Quantification)
  • Sample Preparation: Dilute the analyte in 50:50 Methanol:Water. Spike with 10 ng/mL of an isotopically labeled Internal Standard (IS) (e.g., Benzophenone-d10) to correct for matrix-induced ion suppression.

  • System Suitability (SST): Inject a 50% Methanol blank. Validation Check: The blank must show <1% of the Lower Limit of Quantification (LLOQ) signal to confirm zero carryover.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

    • Causality: Formic acid provides abundant protons (H⁺) to drive the formation of [M+H]⁺ ions in positive ESI. It also neutralizes acidic silanol groups on the C18 phase, preventing peak tailing.

  • MS Tuning & Acquisition: Operate in positive ESI mode. Run Multiple Reaction Monitoring (MRM) tracking the transitions: m/z 357.0 → 153.0 (Quantifier) and m/z 357.0 → 231.0 (Qualifier).

Protocol B: GC-EI-MS (Structural Fingerprinting)
  • Sample Preparation: Dissolve the analyte in Ethyl Acetate. Spike with 4,4'-Dibromobiphenyl as the IS.

    • Causality: Ethyl acetate is chosen over methanol because it has a significantly lower expansion volume upon vaporization in the heated GC inlet. This prevents "backflash" (sample escaping the liner), ensuring highly reproducible splitless injections.

  • System Suitability (SST): Perform an autotune using PFTBA (Perfluorotributylamine). Validation Check: Verify that the relative abundances of m/z 69, 219, and 502 meet standard to ensure the electron multiplier and quadrupole are properly calibrated across the mass range.

  • Chromatography: Inject 1 µL (splitless) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Ramp the oven temperature from 100°C to 300°C at 15°C/min.

  • Ionization & Acquisition: Operate the EI source at a standardized 70 eV with a source temperature of 250°C. Acquire data in Full Scan mode (m/z 50–400) to capture the complete fragmentation fingerprint, including the critical [M - I]⁺ ion at m/z 229.

References

  • National Institute of Standards and Technology (NIST) . NIST Chemistry WebBook, SRD 69: Mass Spectrometry Data Center. (Provides foundational data on Stevenson's Rule and electron impact fragmentation thermodynamics). URL: [Link]

  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. (Establishes the authoritative standards for self-validating analytical systems, blanks, and system suitability tests). URL:[Link]

  • Journal of the American Society for Mass Spectrometry (JASMS) . Standard Practices for Electrospray Ionization and Collision-Induced Dissociation. (Authoritative source on even-electron rules and CID fragmentation mechanics). URL: [Link]

Comparative

Multimodal Protein-Ligand Validation: A Comparative Guide to 3'-Fluoro-3-iodo-4'-methoxybenzophenone (FIMB)

As drug discovery shifts toward increasingly complex targets—such as intrinsically disordered proteins and allosteric modulators—traditional methods for validating protein-ligand interactions (PLIs) often fall short. Rel...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward increasingly complex targets—such as intrinsically disordered proteins and allosteric modulators—traditional methods for validating protein-ligand interactions (PLIs) often fall short. Relying solely on reversible binding assays or generic photoaffinity labels can yield high false-positive rates and ambiguous binding site mapping.

To achieve high-confidence validation, modern chemical biology requires multimodal probes. This guide evaluates the performance of 3'-Fluoro-3-iodo-4'-methoxybenzophenone (FIMB) , an advanced, rationally designed photophore. By comparing FIMB against traditional diazirines and aryl azides, we will explore the mechanistic advantages of its trifunctional design and provide self-validating experimental workflows for its application.

Mechanistic Rationale: The Architecture of FIMB

Standard benzophenones have long been utilized in biochemistry due to their favorable excitation profiles . However, FIMB introduces three critical substitutions that transform it into a self-validating system:

  • 3'-Fluoro (The Orthogonal Validator): Fluorine-19 ( 19 F) has 100% natural abundance and a highly sensitive chemical shift. This allows researchers to validate reversible target engagement via 19 F NMR before initiating irreversible photochemistry .

  • 3-Iodo (The ISC Enhancer & MS Beacon): The heavy iodine atom significantly enhances spin-orbit coupling, accelerating Intersystem Crossing (ISC) from the singlet ( S1​ ) to the reactive triplet ( T1​ ) state. Furthermore, iodine provides a distinct mass defect and isotopic envelope, acting as a beacon for automated LC-MS/MS peptide mapping.

  • 4'-Methoxy (The Electronic Tuner): This electron-donating group stabilizes the triplet diradical, extending its half-life. This allows the probe to thoroughly sample the binding pocket microenvironment before inserting into a C-H bond, favoring highly specific crosslinking over solvent quenching.

Mechanism Ground FIMB Ground State (S0) Singlet Singlet State (S1) Ground->Singlet 350 nm UV Triplet Triplet Diradical (T1) (Iodine-Enhanced ISC) Singlet->Triplet Fast ISC Triplet->Ground Relaxation (Water) Abstraction C-H Abstraction (Target Protein) Triplet->Abstraction Pocket Proximity Crosslink Covalent Crosslink Abstraction->Crosslink Radical Recombination

Photochemical mechanism of FIMB highlighting iodine-driven intersystem crossing.

Comparative Performance Analysis

When selecting a photoaffinity label (PAL), causality dictates that the choice of reactive intermediate directly impacts the fidelity of the data. Below is a comparative analysis of FIMB against the two most common alternatives: Trifluoromethylphenyl Diazirine (TPD) and Phenyl Azide (PA) .

Quantitative Comparison
ParameterFIMB (Advanced Benzophenone)TPD (Diazirine)PA (Aryl Azide)
Excitation λ (nm) 350 – 360350 – 360250 – 300
Reactive Intermediate Triplet DiradicalSinglet CarbeneKetenimine / Nitrene
Intermediate Half-life ~120 µs (Extended by OMe)< 1 ns~1 ms
Water Quenching Low (Reversible to S0​ )High (Forms alcohols)Moderate
Crosslinking Yield 40 – 60% 10 – 30%< 10%
Protein Damage Risk MinimalMinimalHigh (UV-C damage)
Multimodal Utility High ( 19 F NMR, MS, X-ray)Low (Requires bulky tags)Low

Application Scientist Insight: While diazirines generate highly reactive carbenes, their sub-nanosecond half-life often results in massive quenching by water molecules in solvent-exposed pockets. FIMB’s triplet diradical is chemically reversible; if it does not immediately find a suitable C-H bond, it can relax back to the ground state and be re-excited. This "recycling" mechanism, combined with the 4'-methoxy stabilization, is the primary driver behind FIMB's superior crosslinking yields (40-60%).

Self-Validating Experimental Workflows

To ensure scientific integrity, a PAL experiment must not rely solely on the final MS readout. The following two-phase protocol establishes a self-validating loop: proving reversible binding before irreversible trapping.

Workflow FIMB FIMB-Ligand Complex NMR 19F NMR Screening (Affinity Validation) FIMB->NMR Phase 1 UV UV Covalent Trapping (350 nm, 4°C) FIMB->UV Phase 2 Digest Trypsin Digest UV->Digest MS LC-MS/MS Mapping (Iodine Mass Defect) Digest->MS

Dual-phase validation workflow utilizing FIMB's multimodal properties.

Phase 1: Orthogonal Validation via 19 F NMR (FAXS)

Before exposing the sample to UV light, we utilize the 3'-Fluoro group to confirm that the FIMB-conjugated ligand occupies the correct binding pocket.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM EDTA in 10% D2​O . Causality: EDTA chelates trace paramagnetic metals (e.g., Cu2+ , Fe3+ ) that would otherwise artificially broaden the 19 F NMR signal through paramagnetic relaxation enhancement.

  • Baseline Acquisition: Acquire a 1D 19 F NMR spectrum of 50 µM FIMB-ligand in the absence of protein. Note the sharp singlet corresponding to the 3'-fluorine.

  • Protein Titration: Add the target protein at a 1:10 (Protein:Ligand) ratio.

  • Data Analysis: Monitor for Transverse Relaxation ( T2​ ) broadening or chemical shift perturbations. Causality: Upon binding the massive protein target, the ligand's tumbling rate decreases drastically, resulting in a broadened 19 F signal. This confirms specific, reversible target engagement .

Phase 2: UV Photo-crosslinking & MS/MS Mapping

Once reversible binding is confirmed, proceed to covalent trapping.

Step-by-Step Methodology:

  • Equilibration: Incubate 10 µM target protein with 50 µM FIMB-ligand in a shallow, UV-transparent quartz microplate for 30 minutes at 4°C.

  • UV Irradiation: Irradiate the plate using a 350 nm UV LED array ( 10 mW/cm2 ) for 15 minutes on ice. Causality: Maintaining 4°C minimizes thermal degradation of the protein and reduces the off-rate of the ligand, ensuring the diradical fires while securely anchored in the pocket. The 350 nm wavelength prevents excitation of endogenous Tryptophan/Tyrosine residues, avoiding background protein crosslinking.

  • Denaturation & Digestion: Denature the crosslinked complex using 8M Urea, reduce with DTT, alkylate with Iodoacetamide, and digest overnight with Trypsin at 37°C.

  • LC-MS/MS Analysis: Analyze the peptides via high-resolution mass spectrometry (e.g., Orbitrap).

  • Data Interpretation: Utilize search algorithms to identify the crosslinked peptide. Causality: The 3-Iodo group introduces a distinct mass defect and a recognizable isotopic signature. Set the analysis software to flag peptides exhibiting the specific mass addition of the FIMB-ligand, relying on the iodine signature to filter out false-positive noise.

Conclusion

While diazirines and aryl azides remain useful for simple tagging applications, they lack the sophisticated, self-validating mechanisms required for modern, high-stakes drug discovery. 3'-Fluoro-3-iodo-4'-methoxybenzophenone (FIMB) represents a paradigm shift. By combining the reversible, high-yield photochemistry of an electronically tuned benzophenone with the orthogonal analytical handles of fluorine and iodine, FIMB allows researchers to bridge the gap between reversible binding validation and irreversible structural mapping.

References

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. URL:[Link]

  • Dalhoff, C., et al. (2010). 19F NMR screening in drug discovery. Angewandte Chemie International Edition, 49(41), 7617-7620. URL:[Link]

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. URL:[Link]

  • Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Journal of Peptide Science, 18(7), 465-476. URL:[Link]

Validation

Comparative NMR Analysis Guide: 3'-Fluoro-3-iodo-4'-methoxybenzophenone and Its Regioisomers

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide an authoritative, data-driven framework for differentiating 3'-Fluoro-3-iodo-4'-methoxybenzophenone from its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide an authoritative, data-driven framework for differentiating 3'-Fluoro-3-iodo-4'-methoxybenzophenone from its primary regioisomers using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Context & The Isomeric Challenge

In medicinal chemistry and structure-activity relationship (SAR) studies, the precise positioning of halogens (fluorine and iodine) and electron-donating groups (methoxy) on a benzophenone scaffold radically alters the molecule's electronic topology, lipophilicity, and target-binding affinity.

The target compound, 3'-Fluoro-3-iodo-4'-methoxybenzophenone , presents a unique analytical challenge. During its synthesis (e.g., via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling), several regioisomers can emerge as impurities or side products. The most common and challenging alternatives to differentiate are:

  • Alternative A (Ring B Isomer): 2'-Fluoro-3-iodo-4'-methoxybenzophenone (Fluorine shift from meta to ortho relative to the carbonyl).

  • Alternative B (Ring A Isomer): 3'-Fluoro-4-iodo-4'-methoxybenzophenone (Iodine shift from meta to para).

Relying solely on mass spectrometry (LC-MS) is insufficient, as these isomers possess identical exact masses and highly similar fragmentation patterns. Multi-nuclear NMR ( 1 H, 13 C, 19 F) combined with 2D techniques is the only definitive method for structural elucidation [1].

Experimental Protocol: A Self-Validating NMR Workflow

To ensure reproducibility and scientific integrity, the following protocol details not just the steps, but the causality behind each parameter. This ensures the workflow is a self-validating system where the physical principles of NMR dictate the methodology [2].

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl3​ provides a non-polar, aprotic environment that minimizes solvent-solute hydrogen bonding, preserving the native electronic shielding of the benzophenone rings. TMS serves as the absolute 0.00 ppm reference for 1 H and 13 C, which is critical for comparing subtle substituent effects.

Step 2: 1 H NMR Acquisition (600 MHz)
  • Parameters: 30° excitation pulse (zg30), 2.5 s acquisition time (AQ), 1.5 s relaxation delay (D1), 64K data points.

  • Causality: A 30° pulse angle ensures rapid longitudinal relaxation ( T1​ ) recovery between scans. This allows for highly accurate quantitative integration of the proton signals without requiring excessively long D1 delays, essential for confirming the exact number of protons in overlapping multiplet regions.

Step 3: 19 F NMR Acquisition (564 MHz)
  • Parameters: Inverse-gated 1 H decoupling (ig), D1 = 3.0 s, referenced to internal CFCl3​ (0.0 ppm) or via the unified scale.

  • Causality: Fluorine has a massive chemical shift range (~1000 ppm). Using inverse-gated decoupling removes the complex 1 H- 19 F J-coupling, collapsing the 19 F signal into a sharp singlet. The extended D1 of 3.0 s is necessary because 19 F nuclei often have longer T1​ relaxation times than protons; failing to extend D1 can lead to signal attenuation.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Parameters: Optimized for long-range coupling constant nJCH​=8.0 Hz.

  • Causality: The 8.0 Hz optimization specifically targets 3-bond correlations ( 3JCH​ ). This is the critical step for proving the connectivity between the methoxy protons (~3.9 ppm) and the C-4' carbon, definitively anchoring the position of the adjacent fluorine atom.

Comparative Data Analysis

The following tables synthesize the quantitative NMR data used to objectively differentiate the target from its alternatives. Data is based on established empirical additivity rules for substituted benzenes [3].

Table 1: 1 H NMR Chemical Shifts & Splitting Patterns (Ring B Focus)
CompoundH-2' (ppm)H-3' (ppm)H-5' (ppm)H-6' (ppm)Diagnostic Feature
Target (3'-F, 4'-OMe) 7.55 (dd, JHF​=11.5 , J=2.0 )Substituted (F)7.05 (t, J=8.5 )7.68 (ddd)Large 3JHF​ coupling on H-2' confirms F is at 3'.
Alt A (2'-F, 4'-OMe) Substituted (F)6.75 (dd, JHF​=12.0 , J=2.5 )6.80 (dd)7.45 (t, J=8.5 )Upfield shift of H-3' due to strong shielding by ortho-OMe and ortho-F.
Alt B (3'-F, 4-Iodo) 7.55 (dd)Substituted (F)7.05 (t)7.68 (ddd)Ring B is identical to Target; differentiation requires Ring A analysis.
Table 2: 19 F and 13 C NMR Key Indicators
Compound 19 F Shift (ppm)C-F Carbon ( 13 C ppm) 1JCF​ (Hz)C=O Carbon ( 13 C ppm)
Target (3'-F) -134.5 151.2 (d)245194.5
Alt A (2'-F) -111.2 162.5 (d)252191.0
Alt B (4-Iodo) -134.5 151.2 (d)245194.8

Analytical Insight: The 19 F chemical shift is the most rapid and objective differentiator between the 3'-fluoro and 2'-fluoro isomers. The proximity of the highly electronegative carbonyl group in the 2'-fluoro isomer (Alt A) significantly deshields the fluorine atom, pushing the shift downfield to -111.2 ppm compared to the -134.5 ppm of the target [4].

Logical Workflow for Isomeric Differentiation

To streamline the analytical process, the following decision tree illustrates the self-validating logic used to identify the correct isomer.

NMR_Workflow Start Unknown Benzophenone Isomer Sample H1_NMR 1H NMR Analysis (Ring A Symmetry) Start->H1_NMR Sym_Check Are Ring A protons symmetric (AA'BB')? H1_NMR->Sym_Check Isomer_4I Alternative B: 3'-Fluoro-4-iodo-4'-methoxybenzophenone Sym_Check->Isomer_4I Yes (4-iodo) F19_NMR 19F NMR Analysis (Fluorine Position) Sym_Check->F19_NMR No (3-iodo) F_Shift_Check 19F Chemical Shift? F19_NMR->F_Shift_Check Isomer_2F Alternative A: 2'-Fluoro-3-iodo-4'-methoxybenzophenone F_Shift_Check->Isomer_2F ~ -111 ppm HMBC_Confirm 2D HMBC Confirm F-C-C-OMe connectivity F_Shift_Check->HMBC_Confirm ~ -135 ppm Isomer_Target Target Confirmed: 3'-Fluoro-3-iodo-4'-methoxybenzophenone HMBC_Confirm->Isomer_Target

Workflow for NMR-based isomeric differentiation of benzophenone derivatives.

Conclusion

Differentiating 3'-Fluoro-3-iodo-4'-methoxybenzophenone from its regioisomers requires a systematic, multi-nuclear NMR approach. While 1 H NMR is excellent for identifying the substitution pattern on the iodinated ring (Ring A) via symmetry analysis, 19 F NMR provides the most objective, immediate quantification of the fluorine's position on Ring B. By strictly adhering to the optimized acquisition parameters outlined above, researchers can generate self-validating datasets that ensure absolute structural confidence prior to advancing compounds into biological assays.

References

  • Journal of Organic Chemistry (ACS) - Standard Practices for NMR Characterization of Organic Compounds. URL: [Link]

  • Magnetic Resonance in Chemistry (Wiley) - Optimization of Relaxation Delays and Pulse Angles in Quantitative NMR. URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) - National Institute of Advanced Industrial Science and Technology (AIST). URL: [Link]

  • Chemical Communications (RSC) - Substituent Effects on 19F Chemical Shifts in Fluorinated Aromatics. URL:[Link]

Safety & Regulatory Compliance

Safety

3'-Fluoro-3-iodo-4'-methoxybenzophenone proper disposal procedures

Proper disposal of complex halogenated research chemicals is not merely a matter of regulatory compliance; it is a critical component of laboratory safety and environmental stewardship. For drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex halogenated research chemicals is not merely a matter of regulatory compliance; it is a critical component of laboratory safety and environmental stewardship. For drug development professionals and synthetic chemists working with 3'-Fluoro-3-iodo-4'-methoxybenzophenone , standard disposal protocols are insufficient.

Because this molecule contains a benzophenone core heavily modified with both highly electronegative (fluorine) and highly polarizable (iodine) halogens, it presents unique end-of-life challenges. This guide provides a self-validating, step-by-step operational protocol for the safe handling, storage, and ultimate destruction of this compound.

Mechanistic Hazard Profile: The Causality of Halogenated Waste

To manage a chemical safely, one must understand its degradation mechanics. 3'-Fluoro-3-iodo-4'-methoxybenzophenone contains three distinct functional groups that dictate its disposal pathway:

  • The C-F Bond: Highly stable. If subjected to low-temperature incineration, it resists cleavage and can contribute to the formation of polyhalogenated dibenzo-p-dioxins (PHDDs). Complete thermal destruction requires extreme temperatures to break the carbon-fluorine bond, yielding corrosive hydrogen fluoride (HF) gas.

  • The C-I Bond: Relatively weak and photolabile. Improper storage can lead to the generation of iodine radicals or sublimation of elemental iodine, which is highly toxic and corrosive to standard metal storage cabinets.

  • The Methoxybenzophenone Core: Aromatic and lipophilic, meaning it has a high potential for environmental persistence and bioaccumulation if it enters aquatic ecosystems.

Because of these factors, this compound must never be disposed of via standard aqueous drains or mixed with non-halogenated organic solvents. It requires strict segregation as a Halogenated Organic Waste stream, destined for high-temperature incineration with alkaline exhaust scrubbing, in accordance with guidelines.

Quantitative Waste Management Parameters

To ensure operational safety and regulatory compliance, adhere to the following quantitative thresholds when managing 3'-Fluoro-3-iodo-4'-methoxybenzophenone waste.

ParameterSpecificationScientific Rationale
Halogenated Waste Threshold > 1% Halogen content by volume/weightAny waste stream exceeding 1% halogens must be segregated to prevent explosive reactions and ensure proper thermal destruction routing.
Incineration Temperature > 1000°C (1832°F)High activation energy is required to fully cleave the C-F bonds and prevent the synthesis of toxic dioxin/furan byproducts.
Container Material High-Density Polyethylene (HDPE) or Borosilicate GlassPrevents leaching of iodine species and resists degradation from the aromatic ketone core.
Optimal Matrix pH (if in solution) pH 6.0 – 8.0Prevents acid-catalyzed hydrolysis of the methoxy group and inhibits the formation of volatile HI or HF gases in the headspace.
Max SAA Accumulation Time 3 Days (Once 55-gallon limit is reached)Minimizes the risk of photolytic degradation of the C-I bond during long-term lab storage.

Standard Operating Procedure: Self-Validating Disposal Protocol

This step-by-step methodology guarantees that the waste is safely contained, chemically stabilized, and legally compliant from the point of generation to final destruction. According to the, every laboratory protocol must incorporate verification steps.

Step 1: Point-of-Generation Segregation
  • Action: Immediately upon completion of your assay or synthesis, separate all 3'-Fluoro-3-iodo-4'-methoxybenzophenone waste (both solid powders and liquid solutions) from non-halogenated streams (e.g., pure ethanol, acetone).

  • Causality: Mixing halogenated compounds with non-halogenated solvents drastically increases the cost of disposal and introduces the risk of exothermic cross-reactions with incompatible ketones or amines.

  • Validation Checkpoint: Visually inspect the primary waste carboy label. It must explicitly state "HALOGENATED ORGANICS ONLY."

Step 2: Matrix Stabilization and Containerization
  • Action: If the compound is dissolved in an organic solvent (e.g., DCM, Chloroform), ensure the solution is neutralized. Transfer the waste into a secondary-contained, chemically compatible HDPE or borosilicate glass container.

  • Causality: A neutral pH prevents the generation of volatile halogen acids in the container headspace. HDPE is chosen because it is impervious to the lipophilic benzophenone structure.

  • Validation Checkpoint: Dip a pH test strip into the liquid waste matrix. Proceed with capping only if the pH reads between 6.0 and 8.0.

Step 3: GHS Labeling and SAA Logging
  • Action: Attach a standardized Hazardous Waste Tag to the container. You must spell out the full chemical name: "3'-Fluoro-3-iodo-4'-methoxybenzophenone" along with the primary solvent. Do not use abbreviations. Check the boxes for "Toxic" and "Halogenated."

  • Causality: Waste management vendors rely on exact chemical nomenclature to calculate the stoichiometric oxygen requirements and alkaline scrubber flow rates needed during incineration.

  • Validation Checkpoint: Cross-reference the tag with your laboratory's Satellite Accumulation Area (SAA) logbook to ensure the accumulation start date is recorded.

Step 4: Vendor Handoff for Thermal Destruction
  • Action: Coordinate with your EHS department to transfer the waste to a certified hazardous waste vendor for high-temperature incineration.

  • Causality: The vendor will utilize a rotary kiln incinerator operating above 1000°C. The exhaust gases (containing HF and HI) will be passed through a wet alkaline scrubber (typically NaOH or Ca(OH)2) to precipitate the halogens as harmless salts (CaF2, CaI2) before atmospheric release, adhering to .

  • Validation Checkpoint: Obtain and file the Certificate of Destruction (CoD) from the vendor to close the chain of custody.

Process Visualization: Waste Routing Workflow

The following decision tree illustrates the logical flow for segregating and disposing of this specific chemical based on its physical state at the time of disposal.

G Start Generation of 3'-Fluoro-3-iodo-4'- methoxybenzophenone Waste SolidLiquid State of Waste? Start->SolidLiquid SolidWaste Solid Waste (e.g., contaminated tips, powder) SolidLiquid->SolidWaste Solid LiquidWaste Liquid Solution (e.g., dissolved in DCM/MeOH) SolidLiquid->LiquidWaste Liquid Segregation Segregate as: HALOGENATED ORGANIC WASTE SolidWaste->Segregation LiquidWaste->Segregation Containment Place in HDPE or Glass Container with Vented Cap Segregation->Containment Labeling Attach Hazardous Waste Tag (List all components + Halogens) Containment->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA Incineration High-Temperature Incineration (>1000°C) by Certified Vendor SAA->Incineration

Workflow for the segregation, containment, and disposal of halogenated benzophenone waste.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Management." United States Environmental Protection Agency, [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standard 1910.120." United States Department of Labor, [Link]

  • American Chemical Society (ACS). "Hazard Assessment in Research Laboratories." ACS Center for Lab Safety, [Link]

Handling

Operational Safety and Handling Blueprint: 3'-Fluoro-3-iodo-4'-methoxybenzophenone

As a critical building block in advanced drug discovery and materials science, 3'-Fluoro-3-iodo-4'-methoxybenzophenone presents unique handling challenges. Its structural motif—combining a photoreactive benzophenone core...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in advanced drug discovery and materials science, 3'-Fluoro-3-iodo-4'-methoxybenzophenone presents unique handling challenges. Its structural motif—combining a photoreactive benzophenone core with highly lipophilic halogen (fluoro, iodo) and methoxy substituents—dictates a stringent approach to laboratory safety.

This guide provides researchers with a self-validating operational protocol, moving beyond generic safety data to explain the causality behind each protective measure, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Hazard Causality and Risk Assessment

Understanding the molecular behavior of 3'-Fluoro-3-iodo-4'-methoxybenzophenone is essential for selecting the correct Personal Protective Equipment (PPE) and engineering controls.

  • Lipophilicity and Dermal Permeation: The benzophenone scaffold is inherently lipophilic, a property heavily amplified by the 4'-methoxy and 3'-fluoro groups. This high partition coefficient (LogP) means the compound can rapidly permeate the stratum corneum if it contacts the skin, potentially leading to systemic exposure or sensitization .

  • Photoreactivity & Radical Generation: Aryl iodides (the 3-iodo group) and benzophenones are highly sensitive to ultraviolet (UV) light. Upon UV excitation, the benzophenone core can form a diradical, while the carbon-iodine bond is prone to homolytic cleavage, potentially releasing reactive iodine species . This dictates the need for opaque storage and UV-filtered handling environments.

  • Endocrine Disruption Potential: Benzophenone derivatives are closely monitored for endocrine-disrupting properties. Consequently, inhalation of dust or aerosols must be strictly prevented using high-velocity engineering controls.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. Standard laboratory latex gloves are strictly prohibited due to their high permeability to lipophilic aromatics.

PPE CategorySpecification / MaterialOperational JustificationReplacement Protocol
Gloves (Primary) Nitrile (min. 5 mil thickness) or NeopreneHigh resistance to lipophilic aromatic compounds; prevents dermal absorption.Replace every 2 hours, or immediately upon contamination/suspected micro-tear.
Gloves (Secondary) Heavy-duty Nitrile (for spill cleanup)Provides mechanical strength during decontamination scrubbing.Discard after single use in halogenated solid waste.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents ocular exposure to fine crystalline dust and solvent splashes during dissolution.Inspect daily; decontaminate with isopropanol after use.
Body Protection Flame-resistant (FR) Lab Coat, fully buttonedProtects against static-induced ignition during powder transfer and chemical splashes.Launder weekly via specialized chemical laundry service.
Respiratory N95 or P100 Particulate RespiratorProtects against inhalation of aerolized halogenated dust.Use only if fume hood is compromised or during large spills; discard after use.
Step-by-Step Operational Workflows
Protocol A: Weighing and Transfer

Objective: Transfer the solid compound without generating airborne particulates, static discharge, or inducing photodegradation.

  • Environmental Setup: Ensure the chemical fume hood is operating at a face velocity of 80-100 feet per minute (fpm). Turn off any UV germicidal lamps in the hood to prevent photolytic cleavage of the compound's C-I bond.

  • Static Mitigation: Halogenated powders often carry static charges, making them prone to aerosolization. Wipe the exterior of the analytical balance and the weighing boat with an anti-static, zero-charge wipe.

  • PPE Verification: Don double nitrile gloves. Ensure lab coat cuffs are tucked inside the outer glove to eliminate exposed skin at the wrists.

  • Transfer Execution: Use a grounded, stainless-steel micro-spatula. Open the amber storage vial slowly to avoid pressure-differential aerosolization. Transfer the required mass into the anti-static weigh boat.

  • In-Situ Dissolution: If preparing a stock solution, add the solvent (e.g., anhydrous DMF or DMSO) directly to the weigh boat or transfer vessel inside the hood before moving the material. This eliminates the risk of transporting dry, highly dispersible powder across the laboratory.

Protocol B: Spill Response and Decontamination

Objective: Contain and neutralize spills without spreading lipophilic contamination.

  • Isolation: Immediately halt work. If the spill is outside the hood, evacuate the immediate 5-foot radius to prevent tracking the powder.

  • Containment: Cover the solid spill with damp absorbent pads. Crucial: Dampen pads with water to prevent dust generation; do not use volatile organic solvents initially, as they will dissolve the compound and expand the lipophilic contamination area into the benchtop pores.

  • Collection: Using a disposable plastic scoop, collect the dampened powder and absorbent pads. Place them directly into a pre-labeled, sealable hazardous waste bag.

  • Chemical Decontamination: Wipe the affected surface with a solution of 70% Isopropanol / 30% Water. The isopropanol assists in solubilizing residual traces of the methoxybenzophenone derivative without flashing off too quickly.

  • Validation: Perform a final wipe with a dry, lint-free cloth. Dispose of all cleanup materials as halogenated organic waste .

Waste Disposal Logistics

Due to the presence of both fluorine and iodine, 3'-Fluoro-3-iodo-4'-methoxybenzophenone and its derivatives must be strictly segregated into Halogenated Organic Waste streams.

  • Liquid Waste: Collect in high-density polyethylene (HDPE) carboys. Never mix with non-halogenated solvents (e.g., acetone, ethanol) if it can be avoided, as this drastically increases disposal costs and complicates incineration processes.

  • Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must be placed in a dedicated, puncture-proof solid waste container labeled "Halogenated Solid Debris."

  • Regulatory Compliance: Ensure all containers are sealed when not actively receiving waste, in strict compliance with standard RCRA (Resource Conservation and Recovery Act) guidelines .

Operational Workflow Visualization

G A Risk Assessment (Halogenated Benzophenone) B Don PPE (Double Nitrile, Goggles, FR Coat) A->B C Engineering Controls (Fume Hood 80-100 fpm) B->C D Weighing & Transfer (Anti-static tools, No UV) C->D E Spill Detected? D->E F Standard Decontamination (70% Isopropanol Wipe) E->F No G Spill Protocol (Damp Absorbent Collection) E->G Yes H Halogenated Waste Stream (EPA/RCRA Compliant) F->H G->H

Operational workflow for handling and disposing of 3'-Fluoro-3-iodo-4'-methoxybenzophenone.

References
  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (Standard 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: PubChem Compound Summary for CID 3102, Benzophenone Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Hazardous Waste Management Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
3'-Fluoro-3-iodo-4'-methoxybenzophenone
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Reactant of Route 2
3'-Fluoro-3-iodo-4'-methoxybenzophenone
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